MAX-40279 hemiadipate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H56F2N12O6S2 |
|---|---|
分子量 |
1023.2 g/mol |
IUPAC 名称 |
bis(7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine);hexanedioic acid |
InChI |
InChI=1S/2C22H23FN6OS.C6H10O4/c2*1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;7-5(8)3-1-2-4-6(9)10/h2*3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
DPMCPPMOCLOILL-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
MAX-40279 Hemiadipate: A Technical Guide for Drug Development Professionals
An In-depth Review of the Dual FLT3/FGFR Kinase Inhibitor for Acute Myeloid Leukemia
Abstract
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed to address resistance mechanisms to existing FLT3 inhibitors in Acute Myeloid Leukemia (AML), MAX-40279 targets both wild-type and mutant forms of FLT3, including the D835Y mutation, while simultaneously inhibiting FGFR signaling, a key pathway implicated in AML relapse.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
MAX-40279 is a complex heterocyclic molecule. The hemiadipate salt form is currently under investigation.
Chemical Structure of MAX-40279 (Base)
Caption: 2D structure of the MAX-40279 free base.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2388506-44-1 | CymitQuimica |
| Molecular Formula | C50H56F2N12O6S2 | CymitQuimica |
| Molecular Weight | 1023.19 g/mol | CymitQuimica |
| Appearance | Solid | CymitQuimica |
Mechanism of Action
MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases.[1][2] In AML, mutations in the FLT3 gene are common and are associated with a poor prognosis.[3] MAX-40279 has been shown to be effective against both wild-type FLT3 and clinically relevant mutants such as FLT3-ITD and FLT3-D835Y.[3] The dual-targeting approach is designed to overcome resistance to FLT3 inhibitors that can arise from the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[3]
Furthermore, MAX-40279 has been observed to inhibit the phosphorylation of N-myc downstream regulated gene 1 (NDRG1) at Ser330 and suppress the endothelial-to-mesenchymal transition (EndMT).[2]
Below is a diagram illustrating the proposed mechanism of action of MAX-40279 in AML cells.
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Preclinical Data
MAX-40279 has undergone preclinical evaluation in a series of in vitro and in vivo studies.
In Vitro Efficacy
MAX-40279 has been tested in enzymatic and cellular assays to determine its inhibitory activity against FLT3 and FGFR kinases.[3]
Table 2: In Vitro Inhibitory Activity of MAX-40279 No publicly available data for IC50 values could be found at the time of this report.
In Vivo Efficacy
The in vivo efficacy of MAX-40279 has been evaluated in xenograft models of human AML.
Table 3: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Model | Dosing Schedule | Outcome | Reference |
| MV4-11 and KG-1 cells induced mice xenograft | 12 mg/kg, p.o., twice daily for 21-28 days | Significantly inhibited tumor growth | MedChemExpress |
Pharmacokinetics
Pharmacokinetic studies have been conducted in Sprague-Dawley rats.
Table 4: Pharmacokinetic Parameters of MAX-40279 in Sprague-Dawley Rats
| Parameter | Observation | Reference |
| Bone Marrow vs. Plasma Concentration | Much higher drug concentration in bone marrow than in plasma | MedChemExpress, ResearchGate |
No publicly available quantitative pharmacokinetic data (e.g., AUC, Cmax, t1/2) could be found at the time of this report.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies used in the evaluation of MAX-40279.
In Vitro Kinase Assay (General Protocol)
A general workflow for an in vitro kinase assay to determine IC50 values is depicted below.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol Details: Specific concentrations, incubation times, and detection methods for MAX-40279 have not been publicly disclosed. A typical protocol would involve the use of recombinant FLT3 and FGFR kinases and a suitable substrate. The reaction would be initiated by the addition of ATP, and the level of phosphorylation would be measured using methods such as ADP-Glo™ Kinase Assay or TR-FRET.
Cell Proliferation Assay (General Protocol)
The effect of MAX-40279 on the proliferation of AML cell lines such as MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion) is a key indicator of its cellular activity.
Protocol Details: Specific cell seeding densities, drug concentrations, and incubation times for MAX-40279 have not been publicly disclosed. A general protocol would involve seeding the cells in 96-well plates, treating them with a range of MAX-40279 concentrations for a specified period (e.g., 72 hours), and then assessing cell viability using a method like MTT or CellTiter-Glo®.
In Vivo Xenograft Study (General Protocol)
The following diagram illustrates a typical workflow for a xenograft study.
Caption: General workflow for an AML xenograft model study.
Protocol Details: The study cited used a dosing schedule of 12 mg/kg, administered orally twice daily for 21-28 days in mice bearing MV4-11 and KG-1 xenografts.[2] Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated group to the vehicle control group.
Synthesis
No publicly available, detailed synthesis protocol for this compound could be found at the time of this report.
Clinical Development
MAX-40279 is being investigated in a Phase I clinical trial (NCT03412292) for the treatment of AML.
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development as a treatment for AML. Its ability to target key resistance pathways distinguishes it from other FLT3 inhibitors. Further disclosure of quantitative preclinical data and detailed experimental protocols will be essential for the continued evaluation and development of this compound by the scientific community.
References
MAX-40279: A Novel Dual FLT3 and FGFR Inhibitor for Hematological and Solid Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MAX-40279 is an orally bioavailable, potent small molecule inhibitor that dually targets FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).[1] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. Concurrently, the FGF/FGFR signaling pathway has been identified as a key resistance mechanism to FLT3 inhibitors. By simultaneously targeting both kinases, MAX-40279 presents a promising therapeutic strategy to enhance efficacy and overcome acquired resistance in AML and potentially other cancers. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and available clinical trial information for MAX-40279.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. While first and second-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance.
One of the key mechanisms of resistance to FLT3 inhibition is the activation of bypass signaling pathways, with the fibroblast growth factor (FGF)/FGF receptor (FGFR) axis being a significant contributor.[2] Preclinical studies have shown that increased expression of FGF2 in the bone marrow stroma can confer resistance to FLT3 inhibitors.[3] This has led to the rationale for developing dual FLT3 and FGFR inhibitors to provide a more durable clinical response. MAX-40279 is a novel, orally active compound designed to potently inhibit both FLT3 and FGFR kinases.[1][4]
Mechanism of Action
MAX-40279 functions as an ATP-competitive inhibitor at the kinase domains of both FLT3 and FGFR. By binding to these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
FLT3 Signaling Pathway
In AML, mutated FLT3 is constitutively active, leading to the activation of several downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5. These pathways collectively promote leukemic cell proliferation and inhibit apoptosis. MAX-40279's inhibition of FLT3 blocks these pro-survival signals.
Caption: MAX-40279 inhibits constitutively active FLT3, blocking downstream signaling.
FGFR Signaling Pathway
The FGFR signaling pathway, when aberrantly activated in cancer, can also drive cell proliferation, survival, and angiogenesis. In the context of FLT3-inhibitor resistance, upregulation of FGF ligands in the bone marrow microenvironment can activate FGFR signaling in AML cells, providing an escape route. MAX-40279's co-inhibition of FGFR is designed to close this escape pathway.
Caption: MAX-40279 blocks FGF-mediated activation of FGFR and downstream pathways.
Preclinical Data
In Vitro Activity
While specific IC50 values for MAX-40279 against various FLT3 and FGFR isoforms are not publicly available, preclinical studies have demonstrated its potent activity. MAX-40279 is effective against FLT3 mutants, such as D835Y, which confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[4]
Furthermore, MAX-40279 has been shown to impede the Endothelial-to-Mesenchymal Transition (EndMT) by inhibiting the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 in human umbilical vein endothelial cells (HUVECs), murine aortic endothelial cells (MAECs), and murine pulmonary microvascular endothelial cells (MPLECs) at concentrations between 0.5-1 μM.[4]
Table 1: Summary of In Vitro Activity of MAX-40279
| Target/Process | Cell Lines | Effect | Concentration |
| FLT3 mutants (e.g., D835Y) | Not specified | Effective against resistant mutants | Not specified |
| NDRG1 Phosphorylation (Ser330) | HUVECs, MAECs, MPLECs | Inhibition | 0.5 - 1 µM |
| Endothelial-to-Mesenchymal Transition | HUVECs, MAECs, MPLECs | Impediment | 0.5 - 1 µM |
In Vivo Activity
MAX-40279 has demonstrated significant anti-tumor efficacy in preclinical xenograft models of AML.
-
MV4-11 Xenograft Model (FLT3-ITD): In a mouse xenograft model using MV4-11 cells, which harbor the FLT3-ITD mutation, oral administration of MAX-40279 at 12 mg/kg twice daily for 21-28 days resulted in significant tumor growth inhibition.[4]
-
KG-1 Xenograft Model (FGFR fusion): Similarly, in a KG-1 xenograft model, which is characterized by an FGFR1 fusion, the same dosing regimen of MAX-40279 also led to significant inhibition of tumor growth.[4]
-
Tumor Growth Inhibition: One study reported that MAX-40279 inhibited AML xenograft tumor growth by 58% to 106% without causing significant body weight loss, indicating a favorable tolerability profile.[3]
-
Patient-Derived Xenograft (PDX) Model: In a mini-PDX mouse assay, MAX-40279 administered orally at 12 mg/kg once daily for 7 days was effective in 43% of patient tumor samples.[4]
Table 2: Summary of In Vivo Efficacy of MAX-40279
| Model | Cell Line/Tumor Type | Dose and Schedule | Outcome |
| Subcutaneous Xenograft | MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., BID, 21-28 days | Significant tumor growth inhibition |
| Subcutaneous Xenograft | KG-1 (FGFR fusion) | 12 mg/kg, p.o., BID, 21-28 days | Significant tumor growth inhibition |
| AML Xenograft | Not specified | Not specified | 58% to 106% tumor growth inhibition |
| Mini-PDX | Patient-derived AML | 12 mg/kg, p.o., QD, 7 days | Effective in 43% of samples |
Pharmacokinetics
Detailed pharmacokinetic parameters such as AUC, Cmax, and half-life are not publicly available. However, a key finding from preclinical studies in rats is that MAX-40279 achieves a much higher concentration in the bone marrow compared to the plasma.[3] This is particularly advantageous for the treatment of hematological malignancies like AML, which reside predominantly in the bone marrow.
Clinical Development
MAX-40279 is currently being evaluated in clinical trials for both hematological and solid tumors.
-
NCT03412292: This is a Phase 1, open-label, dose-escalation study evaluating the safety, tolerability, and maximum tolerated dose (MTD) of MAX-40279 in patients with relapsed or refractory AML.[2][5] The trial is actively recruiting participants.
-
NCT05395780: A Phase 2 clinical trial for MAX-40279 in patients with gastric cancer and gastroesophageal junction cancer has also been registered.[6]
As of the time of this writing, no clinical data from these trials have been publicly released. In March 2018, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[2][7]
Experimental Protocols (Representative Examples)
The following are representative protocols for the types of experiments likely used in the preclinical evaluation of MAX-40279. Please note that these are generalized protocols and may not reflect the exact procedures used by the developers of MAX-40279.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay is used to determine the in vitro potency of a compound against a purified kinase enzyme.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Protocol:
-
Prepare serial dilutions of MAX-40279 in a suitable buffer.
-
In a 96- or 384-well plate, add the diluted inhibitor, recombinant human FLT3 or FGFR enzyme, and a kinase-specific substrate (e.g., a synthetic peptide).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™ (Promega), which generates a luminescent signal proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.
Cell Proliferation Assay (e.g., MTT/MTS Assay)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Seed AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR) in 96-well plates at an appropriate density.
-
Allow the cells to adhere or stabilize for 24 hours.
-
Treat the cells with a range of concentrations of MAX-40279.
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well and incubate for 2-4 hours. Viable cells will reduce the salt to a colored formazan (B1609692) product.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[8]
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of an anti-cancer agent.
Caption: General workflow for an in vivo AML xenograft study.
Protocol:
-
Inject a suspension of human AML cells (e.g., 5-10 x 10^6 MV4-11 cells) in a suitable medium (e.g., Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).[9]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer MAX-40279 orally at the desired dose and schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a strong preclinical rationale for the treatment of AML. Its ability to target both the primary oncogenic driver (mutated FLT3) and a key resistance pathway (FGFR signaling) suggests the potential for improved and more durable clinical responses compared to single-target FLT3 inhibitors. The favorable pharmacokinetic profile, with high bone marrow distribution, further supports its development for hematological malignancies. The ongoing Phase 1 and 2 clinical trials will be critical in determining the safety and efficacy of MAX-40279 in patients and its potential to become a valuable new therapeutic option for AML and other cancers.
References
- 1. Facebook [cancer.gov]
- 2. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug receives orphan designation for AML | MDedge [ma1.mdedge.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. reactionbiology.com [reactionbiology.com]
MAX-40279 Hemiadipate: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by Maxinovel Pharmaceuticals, MAX-40279 has been strategically designed to address resistance mechanisms observed with existing FLT3 inhibitors in the treatment of Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated its efficacy in inhibiting both wild-type and mutant forms of FLT3, as well as its significant concentration in the bone marrow, the primary site of AML. This technical guide provides a comprehensive overview of the discovery and development timeline of MAX-40279, its mechanism of action, and available preclinical and clinical data.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One key mechanism of acquired resistance is the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[1]
MAX-40279 was developed as a next-generation kinase inhibitor with a dual-targeting approach to simultaneously inhibit FLT3 and FGFR, thereby potentially overcoming this resistance mechanism.[1] Its development addresses a critical unmet need for more durable and effective targeted therapies for AML.
Discovery and Development Timeline
The development of MAX-40279 has progressed from preclinical evaluation to clinical trials in various cancer indications. The following timeline highlights the key milestones in its development journey.
| Date | Milestone | Reference(s) |
| March 29, 2018 | The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of Acute Myeloid Leukemia (AML). | [1] |
| Post-March 2018 | A Phase I dose-escalation clinical trial (NCT03412292) was initiated to evaluate the safety and tolerability of MAX-40279 in patients with AML. | [1] |
| April 28, 2022 | Dosing of the first patient in a global multi-center Phase II study (NCT05130021) for third-line or above therapy for advanced colorectal cancer was announced. | [2] |
| July 7, 2022 | Dosing of the first patient in a multi-center Phase II study (NCT05395780) for second-line or above therapy for advanced gastric cancer or gastroesophageal junction cancer was announced. | [2] |
| August 8, 2022 | Dosing of the first patient in a multi-center Phase I study (NCT05369286) of MAX-40279 in combination with toripalimab (an anti-PD-1 monoclonal antibody) for advanced solid tumors was announced. | [2][3] |
| August 11, 2022 | Dosing of the first patient in a Phase I/II study (NCT05425602) of MAX-40279 in combination with KN046 (a PD-L1/CTLA-4 bispecific antibody) for advanced solid tumors was announced. | [2] |
Mechanism of Action
MAX-40279 is a dual inhibitor that targets both FLT3 and FGFR receptor tyrosine kinases.[1][4] These kinases play crucial roles in cell proliferation, survival, and differentiation.[5] In AML, activating mutations in FLT3 lead to constitutive signaling and uncontrolled proliferation of leukemic blasts.[1] The FGF/FGFR pathway, when activated in the bone marrow, can confer resistance to FLT3 inhibitors. By inhibiting both pathways, MAX-40279 aims to provide a more comprehensive and durable anti-leukemic effect.[1] The drug has also been shown to be effective against FLT3 mutants, such as D835Y, which are resistant to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[4][6]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by MAX-40279.
Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.
Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.
Preclinical Data
Preclinical evaluation of MAX-40279 has demonstrated its potential as a potent and selective dual inhibitor of FLT3 and FGFR.
In Vitro Kinase and Cellular Assays
While specific IC50 values are not publicly available, preclinical studies have reported that MAX-40279 exhibits potent inhibition of both FLT3 and FGFR kinases.[1] It has also shown efficacy against FLT3 mutants that are resistant to current FLT3 inhibitors.[6]
In Vivo Animal Models
In vivo studies in AML xenograft models have shown significant anti-tumor activity.
| Animal Model | Cell Line | Treatment | Result | Reference(s) |
| Mouse | MV4-11 | MAX-40279 (12 mg/kg, p.o., twice daily for 21-28 days) | Significantly inhibited tumor growth. | [4] |
| Mouse | KG-1 | MAX-40279 (12 mg/kg, p.o., twice daily for 21-28 days) | Significantly inhibited tumor growth. | [4] |
| Mouse | - | MAX-40279 | Inhibited AML xenograft tumor growth by 58% to 106%. | [6] |
Pharmacokinetics
Pharmacokinetic studies in rats have indicated that MAX-40279 achieves a much higher drug concentration in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy like AML.[4][6]
Clinical Development
MAX-40279 has advanced into clinical trials for both hematological malignancies and solid tumors.
Phase I Trial in AML (NCT03412292)
A Phase I dose-escalation study was initiated to assess the safety and tolerability of MAX-40279 in patients with AML.[1] The primary objectives were to determine the maximum tolerated dose (MTD) and the incidence of adverse events.[1] As of late 2025, specific results from this trial have not been publicly released.
Trials in Solid Tumors
Maxinovel has expanded the clinical development of MAX-40279 to include solid tumors, often in combination with immunotherapy.
| Clinical Trial ID | Phase | Indication | Intervention(s) | Status (as of late 2022) |
| NCT05130021 | Phase II | Advanced Colorectal Cancer | MAX-40279 | Recruiting |
| NCT05395780 | Phase II | Advanced Gastric or Gastroesophageal Junction Cancer | MAX-40279 | Recruiting |
| NCT05369286 | Phase I | Advanced Solid Tumors | MAX-40279 + Toripalimab (anti-PD-1) | Recruiting |
| NCT05425602 | Phase I/II | Advanced Solid Tumors | MAX-40279 + KN046 (anti-PD-L1/CTLA-4) | Recruiting |
Experimental Protocols
Detailed proprietary experimental protocols for MAX-40279 are not publicly available. However, the following are representative protocols for the types of assays typically used in the preclinical evaluation of kinase inhibitors.
FLT3 Kinase Inhibition Assay (Example Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant FLT3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. MAX-40279 is serially diluted to a range of concentrations.
-
Incubation: MAX-40279 dilutions are pre-incubated with the FLT3 enzyme in a microplate to allow for binding.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The plate is incubated at a controlled temperature to allow for phosphorylation of the substrate by the enzyme.
-
Signal Detection: The reaction is stopped, and a detection reagent is added. The amount of phosphorylated substrate or the amount of ATP consumed is quantified, often using a luminescence-based method.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition at each concentration of MAX-40279 is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
AML Xenograft Model (Example Protocol)
This in vivo assay evaluates the anti-tumor efficacy of a compound in a mouse model bearing human AML tumors.
Caption: General workflow for an AML xenograft model study.
Methodology:
-
Cell Implantation: Human AML cells (e.g., MV4-11, which harbors an FLT3-ITD mutation) are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives MAX-40279 via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle control.
-
Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration. The percentage of tumor growth inhibition (TGI) in the treated group compared to the control group is calculated to determine the efficacy of MAX-40279.
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of AML and potentially other cancers. Its development timeline reflects a strategic progression from a targeted molecular concept to a clinical-stage therapeutic. The dual-inhibition mechanism holds the potential to overcome known resistance pathways, a significant challenge in the treatment of FLT3-mutated AML. Ongoing and future clinical trials will be crucial in defining the safety and efficacy profile of MAX-40279 and establishing its role in the oncology treatment landscape. Further disclosure of quantitative preclinical and clinical data will provide a more complete understanding of its therapeutic potential.
References
In Vivo Efficacy of MAX-40279 in AML Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is a novel, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of MAX-40279 in acute myeloid leukemia (AML) xenograft models, based on publicly available data. The dual-targeting mechanism of MAX-40279 is designed to address the challenge of acquired resistance to FLT3 inhibitors, a phenomenon often driven by the activation of the FGF/FGFR signaling pathway within the bone marrow microenvironment.[2][3]
Core Efficacy Data
Preclinical studies have demonstrated the potent anti-tumor activity of MAX-40279 in AML xenograft models. The compound has shown significant tumor growth inhibition in models representing different genetic subtypes of AML.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of MAX-40279 in AML xenograft models.
| Xenograft Model | Cell Line | Key Genetic Aberration | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Subcutaneous | MV4-11 | FLT3-ITD | MAX-40279 | 58% - 106% | [3] |
| Subcutaneous | KG-1 | FGFR1 Fusion | MAX-40279 | 58% - 106% | [3] |
Note: The available data provides a range of tumor growth inhibition and does not specify the exact dosage or treatment schedule corresponding to these values. The 106% inhibition suggests tumor regression. These studies reported no significant body weight loss in the treated animals.[3]
| Pharmacokinetic Parameter | Finding | Significance | Reference |
| Bone Marrow Concentration | Significantly higher than in plasma | Suggests effective targeting of the primary site of AML | [3] |
Mechanism of Action and Signaling Pathways
MAX-40279's therapeutic rationale is based on the dual inhibition of FLT3 and FGFR, two key signaling pathways implicated in AML pathogenesis and drug resistance.
-
FLT3 Inhibition: Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the kinase, promoting leukemia cell proliferation and survival. MAX-40279 directly inhibits this activity.[2]
-
FGFR Inhibition: The bone marrow microenvironment can secrete fibroblast growth factors (FGFs) that activate FGFR on AML cells. This activation can provide a survival signal that bypasses the effects of FLT3 inhibitors, leading to resistance. By inhibiting FGFR, MAX-40279 aims to block this escape mechanism.[2][3]
-
Overcoming Resistance: MAX-40279 has also demonstrated activity against FLT3 mutations that confer resistance to other inhibitors, such as the D835Y mutation.[3]
Signaling Pathway Diagram
Caption: MAX-40279 dual-inhibition of FLT3 and FGFR pathways.
Experimental Protocols
While specific, detailed protocols for the MAX-40279 preclinical studies are not publicly available, a general methodology can be inferred from the published abstract and standard practices for AML xenograft studies.
In Vivo Xenograft Assay Workflow
Caption: General experimental workflow for AML xenograft studies.
Key Methodological Aspects
-
Cell Lines:
-
MV4-11: Human AML cell line with an FLT3-ITD mutation.
-
KG-1: Human AML cell line with an FGFR1 fusion protein.
-
-
Animal Model: Likely immunodeficient mice (e.g., NOD/SCID or NSG) to allow for the engraftment of human cell lines.
-
Drug Administration: MAX-40279 was administered orally.[3]
-
Efficacy Assessment: The primary endpoint was tumor growth inhibition, measured by caliper-based tumor volume assessments over the course of the study.[3]
-
Pharmacokinetics: Studies in Sprague-Dawley (SD) rats were conducted to assess plasma and bone marrow concentrations of MAX-40279 following oral administration.[3]
-
Safety Assessment: Animal body weight was monitored as a general indicator of toxicity.[3]
Conclusion
The available preclinical data indicate that MAX-40279 is a potent dual inhibitor of FLT3 and FGFR with significant in vivo anti-tumor activity in AML xenograft models. Its ability to achieve high concentrations in the bone marrow and to inhibit resistance-conferring mutations suggests a promising clinical potential for the treatment of AML. Further detailed publications from the ongoing clinical trials will be crucial to fully elucidate the efficacy and safety profile of this compound.
References
Investigating MAX-40279 Hemiadipate: A Dual FLT3/FGFR Inhibitor for Hematological Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MAX-40279 hemiadipate, a potent, orally bioavailable small molecule, is emerging as a promising therapeutic agent for hematological malignancies, particularly Acute Myeloid Leukemia (AML). As a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), MAX-40279 targets key signaling pathways implicated in the proliferation, survival, and resistance of cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of MAX-40279, detailing its mechanism of action, experimental protocols, and significant findings. The information presented herein is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic potential of this novel compound.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and conferring a poor prognosis. While several FLT3 inhibitors have been developed, resistance often emerges, limiting their long-term efficacy.
Recent studies have highlighted the role of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway in promoting cancer cell survival and mediating resistance to targeted therapies. The activation of the FGF/FGFR axis has been identified as a potential escape mechanism for cancer cells treated with FLT3 inhibitors. This has led to the rationale for developing dual inhibitors that can simultaneously target both FLT3 and FGFR pathways.
This compound (hereafter referred to as MAX-40279) is a novel dual inhibitor of FLT3 and FGFR kinases.[2] Preclinical studies have demonstrated its potent activity against both wild-type and mutant forms of FLT3, including mutations that confer resistance to other FLT3 inhibitors. Furthermore, MAX-40279 exhibits significant inhibitory effects on FGFR signaling. This dual-targeting approach holds the promise of enhanced efficacy and the potential to overcome resistance mechanisms in hematological malignancies.
Mechanism of Action: Dual Inhibition of FLT3 and FGFR Signaling
MAX-40279 exerts its anti-leukemic effects by competitively binding to the ATP-binding pockets of FLT3 and FGFR kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.
FLT3 Signaling Pathway
The FLT3 receptor, upon binding to its ligand, dimerizes and undergoes autophosphorylation, leading to the activation of several key downstream pathways, including:
-
RAS/MEK/ERK pathway: Promotes cell proliferation and survival.
-
PI3K/AKT/mTOR pathway: Regulates cell growth, survival, and metabolism.
-
STAT5 pathway: Involved in cell survival and proliferation.
Constitutively active FLT3 mutants, such as FLT3-ITD, lead to the continuous activation of these pathways, driving uncontrolled proliferation and survival of leukemic blasts.
FGFR Signaling Pathway
The FGFR family of receptor tyrosine kinases, when activated by fibroblast growth factors (FGFs), also triggers downstream signaling cascades that overlap with those activated by FLT3, including the RAS/MEK/ERK and PI3K/AKT pathways. Aberrant FGFR signaling can contribute to tumorigenesis, angiogenesis, and drug resistance.
By inhibiting both FLT3 and FGFR, MAX-40279 effectively shuts down these critical pro-survival and proliferative signals in cancer cells.
Preclinical Data
The preclinical activity of MAX-40279 has been evaluated in a series of in vitro and in vivo studies, demonstrating its potent anti-leukemic effects.
In Vitro Potency
MAX-40279 has been tested in various enzyme and cell-based assays to determine its inhibitory activity against FLT3 and FGFR kinases.
Table 1: In Vitro Inhibitory Activity of MAX-40279
| Target | Assay Type | Result (IC50) |
| Wild-Type FLT3 | Enzyme Assay | Data not available |
| FLT3-ITD | Enzyme Assay | Data not available |
| FLT3-D835Y | Enzyme Assay | Data not available |
| FGFR1 | Enzyme Assay | Data not available |
| FGFR2 | Enzyme Assay | Data not available |
| FGFR3 | Enzyme Assay | Data not available |
| MV4-11 (FLT3-ITD) | Cell Viability | Data not available |
| MOLM-13 (FLT3-ITD) | Cell Viability | Data not available |
| KG-1 (FGFR1 fusion) | Cell Viability | Data not available |
Note: Specific IC50 values are not yet publicly available and will be updated as more data is released.
In Vivo Efficacy in AML Xenograft Models
The anti-tumor activity of MAX-40279 has been demonstrated in preclinical xenograft models of AML.
Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Xenograft Model | Cell Line | Treatment | Outcome | Reference |
| Subcutaneous | MV4-11 | MAX-40279 (12 mg/kg, p.o., twice daily) | Significant tumor growth inhibition | [2] |
| Subcutaneous | KG-1 | MAX-40279 (12 mg/kg, p.o., twice daily) | Significant tumor growth inhibition | [2] |
| Disseminated | MV4-11 | Data not available | Data not available |
Preclinical studies have shown that MAX-40279 treatment leads to a tumor growth inhibition of 58% to 106% in AML xenograft models without significant loss in body weight, indicating a favorable tolerability profile.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that MAX-40279 has a much higher drug concentration in the bone marrow compared to the plasma, which is a desirable characteristic for a drug targeting hematological malignancies. This preferential distribution to the site of disease could enhance its therapeutic efficacy.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of MAX-40279.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of MAX-40279 on AML cell lines.
Protocol:
-
AML cell lines (e.g., MV4-11, MOLM-13, KG-1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of MAX-40279 or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
References
MAX-40279 Hemiadipate: A Technical Guide for Pediatric AML Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a significant challenge in pediatric oncology, with a pressing need for novel therapeutic strategies that offer improved efficacy and reduced toxicity compared to conventional chemotherapy. MAX-40279 hemiadipate, a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), presents a promising targeted therapeutic approach. This technical guide provides an in-depth overview of MAX-40279, consolidating available preclinical data, outlining its mechanism of action, and offering detailed experimental protocols to facilitate further research into its potential application for pediatric AML. While clinical data in pediatric populations is not yet available, the molecular rationale for its use is strong, given the prevalence of FLT3 mutations in pediatric AML and the role of the FGFR pathway in resistance to FLT3 inhibitors.
Introduction to this compound
MAX-40279 is a multi-kinase inhibitor developed by MaxiNovel Pharmaceuticals that has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AML.[1][2] The drug is designed to address the clinical challenge of resistance to first-generation FLT3 inhibitors, a common issue in AML treatment.[3] By simultaneously targeting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response in patients with FLT3-mutated AML.[1][3] Preclinical studies have demonstrated its potent inhibition of both wild-type and mutated forms of FLT3, including the resistance mutation D835Y, as well as its ability to achieve high concentrations in the bone marrow.[3][4]
Mechanism of Action: Dual Inhibition of FLT3 and FGFR
The therapeutic rationale for MAX-40279 lies in its dual targeting of two key signaling pathways implicated in AML pathogenesis and drug resistance.
FLT3 Signaling in AML: The FLT3 receptor tyrosine kinase is a critical regulator of hematopoietic stem and progenitor cell survival and proliferation.[5] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, leading to constitutive activation of the receptor and downstream signaling cascades like PI3K/AKT and RAS/MAPK, which drive leukemic cell proliferation and survival.[6][7]
FGFR Signaling and Resistance: The FGF/FGFR signaling pathway has been identified as a key mechanism of resistance to FLT3 inhibitors.[3] Increased expression of FGF2 in the bone marrow microenvironment can reactivate downstream signaling pathways, allowing leukemic cells to evade the effects of FLT3 inhibition.[3] By inhibiting FGFR, MAX-40279 is designed to block this escape mechanism.[1][3]
Below is a diagram illustrating the signaling pathways targeted by MAX-40279.
References
- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 2. Drug receives orphan designation for AML | MDedge [ma1.mdedge.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
MAX-40279 and Hematopoietic Stem Cells: An In-Depth Technical Guide
Disclaimer: MAX-40279 is an investigational drug, and as of the latest available data, comprehensive long-term studies on its effects on hematopoietic stem cells (HSCs) in humans have not been published. This guide synthesizes available preclinical data for MAX-40279 and contextualizes it with findings from related tyrosine kinase inhibitors to infer potential long-term effects. The information presented is intended for research, scientific, and drug development professionals.
Introduction
MAX-40279, developed by Maxinovel Pharmaceuticals, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] FLT3 is a critical receptor tyrosine kinase for the normal development and proliferation of hematopoietic stem and progenitor cells, and its mutation is a frequent driver in acute myeloid leukemia (AML).[1] FGFR signaling pathways are also implicated in cell proliferation and survival and have been identified as a resistance mechanism to FLT3 inhibitors in the bone marrow microenvironment.[2][3] By targeting both pathways, MAX-40279 is designed to offer a more potent and durable response in hematological malignancies.[2][3] The drug is currently undergoing Phase I and II clinical trials for AML and advanced solid tumors.
Preclinical Data on MAX-40279
Preclinical evaluation of MAX-40279 has demonstrated its potential as a potent anti-leukemic agent. In vitro and in vivo studies have provided foundational data on its efficacy and mechanism of action.
Table 1: Summary of Preclinical Efficacy of MAX-40279
| Parameter | Finding | Reference |
| Enzymatic Activity | Potent inhibitor of wild-type FLT3, FLT3-ITD, and FLT3-D835Y mutants. | [3] |
| Inhibits FGFR subtypes 1, 2, and 3. | [3] | |
| Cellular Assays | Effective against FLT3 mutant cell lines, including those resistant to other FLT3 inhibitors. | [4] |
| In Vivo Efficacy | Inhibited AML xenograft tumor growth by 58% to 106% without significant body weight loss in animal models. | [3] |
| Pharmacokinetics | Demonstrates significantly higher drug concentration in the bone marrow compared to plasma in rat models. | [3][4] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of MAX-40279 have been described in scientific literature. A general workflow for assessing in vivo efficacy is outlined below.
General Protocol for In Vivo Xenograft Studies
-
Cell Line Preparation: Human AML cell lines with known FLT3 mutations (e.g., MV4-11) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent graft rejection.
-
Tumor Implantation: A specific number of AML cells are injected subcutaneously or intravenously into the mice.
-
Treatment Initiation: Once tumors are established (for subcutaneous models) or engraftment is confirmed, mice are randomized into treatment and control groups.
-
Drug Administration: MAX-40279 is administered orally at various doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor volume (for subcutaneous models) and animal body weight are measured regularly. For systemic models, peripheral blood counts and bone marrow analysis may be performed at the end of the study.
-
Endpoint Analysis: At the end of the study period, tumors are excised and weighed. Tissues may be collected for pharmacokinetic and pharmacodynamic analysis.
Signaling Pathways Targeted by MAX-40279
MAX-40279 exerts its effects by inhibiting the downstream signaling of FLT3 and FGFR. These pathways are crucial for cell proliferation, survival, and differentiation.
FLT3 Signaling Pathway
FLT3 signaling is initiated by the binding of the FLT3 ligand, leading to receptor dimerization and autophosphorylation. This activates several downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation and survival. In AML with FLT3 mutations, this pathway is constitutively active.
FGFR Signaling Pathway
Fibroblast growth factors (FGFs) bind to FGFRs, leading to receptor dimerization and activation of similar downstream pathways as FLT3, including the RAS/MAPK and PI3K/AKT pathways. Upregulation of FGF signaling in the bone marrow microenvironment can confer resistance to FLT3 inhibitors.
Potential Long-Term Effects on Hematopoietic Stem Cells
Direct long-term data for MAX-40279 is not yet available. However, based on its mechanism of action and data from other FLT3 and FGFR inhibitors, potential long-term effects on HSCs can be inferred.
Inference from FLT3 Inhibition
Long-term maintenance therapy with FLT3 inhibitors following hematopoietic stem cell transplantation in AML patients has been shown to improve relapse-free and overall survival.[5][6][7][8] However, this benefit can come at the cost of increased hematologic toxicity.[5][7] This suggests that chronic FLT3 inhibition may have a suppressive effect on normal hematopoiesis.
Inference from FGFR Inhibition
The role of FGFR signaling in adult hematopoiesis is complex. Some studies suggest that FGF signaling is a negative regulator of definitive hematopoiesis during embryonic development.[9] In contrast, other research indicates that loss of certain FGFRs, such as FGFR3, may accelerate hematopoietic recovery following bone marrow suppression.[10] Therefore, the long-term impact of FGFR inhibition by MAX-40279 on HSC function could be context-dependent, potentially influencing HSC quiescence, self-renewal, and differentiation.
Table 2: Potential Long-Term Hematological Effects of MAX-40279 (Inferred)
| Potential Effect | Underlying Mechanism | Clinical Implication |
| Myelosuppression | Inhibition of FLT3 and potentially FGFR signaling in normal hematopoietic progenitors. | Risk of cytopenias (anemia, neutropenia, thrombocytopenia) with long-term use. |
| Altered HSC Dynamics | Modulation of HSC quiescence and self-renewal through FGFR signaling inhibition. | Could potentially impact long-term hematopoietic reconstitution and reserve. |
| Delayed Hematopoietic Recovery | Potential for impaired recovery after cytotoxic insults due to inhibition of key signaling pathways. | Careful monitoring required if used in combination with or following chemotherapy. |
| Reduced Leukemia Relapse | Sustained inhibition of FLT3 in residual leukemic stem cells. | Potential for improved long-term disease-free survival in AML. |
Conclusion
MAX-40279 is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its use in AML. While early data suggests potent anti-leukemic activity, the long-term effects on the hematopoietic stem cell pool are yet to be determined. Based on the known roles of FLT3 and FGFR in hematopoiesis and data from similar inhibitors, long-term administration of MAX-40279 may be associated with hematologic toxicities. Continued clinical investigation and long-term follow-up of patients in ongoing trials are crucial to fully understand the safety and efficacy profile of MAX-40279 and its long-term impact on hematopoietic stem cells.
References
- 1. Facebook [cancer.gov]
- 2. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of FLT3 inhibitors on the outcomes of FLT3-ITD mutated acute myeloid leukemia following allogeneic hematopoietic stem cell transplant: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. FLT3 inhibitors and hematopoietic cell transplantation prolong survival in patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FGF signaling restricts hematopoietic stem cell specification via modulation of the BMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of FGFR3 Accelerates Bone Marrow Suppression-Induced Hematopoietic Stem and Progenitor Cell Expansion by Activating FGFR1-ELK1-Cyclin D1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Biomarkers of Response to MAX-40279 in Acute Myeloid Leukemia: A Technical Guide
Abstract: MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases, currently under investigation for the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4][5][6] Activating mutations in FLT3 are present in approximately 30% of AML cases and are associated with a poor prognosis, making FLT3 a key therapeutic target.[6][7][8] MAX-40279 has demonstrated potent inhibition of wild-type FLT3, common mutants like the internal tandem duplication (ITD) and D835Y tyrosine kinase domain (TKD) mutations, and FGFR.[2][3][4][5] The dual-targeting mechanism is designed to address intrinsic and acquired resistance to first-generation FLT3 inhibitors, which can be mediated by the activation of alternative signaling pathways, including the FGF/FGFR axis in the bone marrow microenvironment.[5][6] This document provides a comprehensive technical overview of the key predictive, pharmacodynamic, and resistance biomarkers relevant to MAX-40279 therapy in AML. It includes detailed experimental protocols and illustrative data to guide researchers and drug development professionals.
Core Mechanism of Action of MAX-40279
MAX-40279 exerts its anti-leukemic effect by simultaneously blocking the ATP-binding sites of FLT3 and FGFR receptor tyrosine kinases. In susceptible AML cells, particularly those harboring activating FLT3 mutations (e.g., ITD, TKD), this inhibition abrogates downstream signaling cascades critical for leukemic cell proliferation and survival, including the RAS/MAPK and JAK/STAT pathways. The co-inhibition of FGFR is hypothesized to overcome resistance mechanisms driven by FGF signaling within the bone marrow niche.
Predictive Biomarkers
Predictive biomarkers are crucial for identifying patients most likely to benefit from MAX-40279. The primary predictive biomarkers are related to the genetic status of the FLT3 gene.
FLT3 Mutation Status
The presence of an activating FLT3 mutation is the strongest predictor of response to FLT3 inhibitors.[7][8][9][10] MAX-40279 is effective against both ITD and TKD mutations, including the D835Y mutation known to confer resistance to some other inhibitors.[2][3][4]
FLT3-ITD Allelic Ratio (AR)
The ratio of mutant to wild-type FLT3 alleles can influence the degree of pathway activation and sensitivity to inhibition. A higher AR is often associated with a worse prognosis but may also predict a more profound response to targeted therapy.[9]
Table 1: Illustrative Preclinical Sensitivity of AML Cell Lines to MAX-40279 (Note: Data is representative and for illustrative purposes only.)
| Cell Line | FLT3 Status | FLT3-ITD AR | Baseline p-STAT5 (MFI) | MAX-40279 IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.85 | 15,200 | 1.5 |
| MOLM-13 | FLT3-ITD | 0.60 | 11,500 | 3.2 |
| THP-1 | FLT3-wt | N/A | 850 | > 1000 |
| KG-1 | FLT3-wt | N/A | 670 | > 1000 |
| Ba/F3-ITD | FLT3-ITD | 1.00 | 21,000 | 0.9 |
| Ba/F3-D835Y | FLT3-TKD | 1.00 | 18,500 | 5.1 |
Pharmacodynamic (PD) Biomarkers
PD biomarkers are used to confirm that MAX-40279 is engaging its target and modulating downstream signaling pathways. These are typically measured in peripheral blood or bone marrow samples before and after treatment.
Inhibition of FLT3 Phosphorylation
Direct measurement of phosphorylated FLT3 (p-FLT3) in leukemic blasts is a primary PD biomarker. A significant reduction in p-FLT3 levels post-treatment indicates target engagement.
Downstream Signaling Inhibition (p-STAT5, p-ERK)
Inhibition of downstream effector proteins such as phosphorylated STAT5 (p-STAT5) and phosphorylated ERK (p-ERK) provides evidence of pathway blockade.[11] p-STAT5 is a particularly robust marker of FLT3 pathway activity.
Table 2: Illustrative Pharmacodynamic Changes in Patient Samples (Note: Data is representative and for illustrative purposes only. MFI = Mean Fluorescence Intensity.)
| Patient ID | FLT3 Status | Timepoint | p-STAT5 in Blasts (MFI) | % Inhibition |
| AML-001 | FLT3-ITD | Baseline | 12,800 | - |
| C1D2 (4h post-dose) | 950 | 92.6% | ||
| AML-002 | FLT3-ITD | Baseline | 16,100 | - |
| C1D2 (4h post-dose) | 1,450 | 91.0% | ||
| AML-003 | FLT3-wt | Baseline | 780 | - |
| C1D2 (4h post-dose) | 750 | 3.8% |
Resistance Biomarkers
Understanding mechanisms of resistance is critical for long-term patient management. Resistance can be primary (lack of response) or acquired (relapse after initial response).
On-Target Resistance: Secondary FLT3 Mutations
The emergence of new mutations within the FLT3 gene, particularly in the tyrosine kinase domain, can prevent drug binding and lead to acquired resistance.
Bypass Pathway Activation
Upregulation of parallel signaling pathways can circumvent FLT3 blockade. Given MAX-40279's dual activity, common bypass mechanisms involving other kinases may be less frequent, but activation of the RAS/MAPK pathway through mutations in genes like NRAS, KRAS, or PTPN11 remains a potential resistance mechanism.[12][13]
Experimental Protocols
Protocol: Next-Generation Sequencing (NGS) for FLT3 Mutation Analysis
-
Sample Collection: Collect 2-5 mL of peripheral blood or bone marrow aspirate in EDTA tubes.
-
Genomic DNA Extraction: Isolate gDNA from mononuclear cells using a QIAamp DNA Blood Mini Kit (Qiagen) according to the manufacturer's protocol. Quantify DNA using a Qubit fluorometer.
-
Library Preparation: Prepare sequencing libraries using a custom-designed targeted gene panel (including full coding regions of FLT3, NPM1, IDH1/2, RAS isoforms, etc.) and a commercial kit (e.g., Illumina DNA Prep with Enrichment).
-
Sequencing: Perform paired-end sequencing (2x150 bp) on an Illumina MiSeq or NextSeq instrument to achieve a mean target coverage of >500x.
-
Data Analysis:
-
Align raw sequencing reads (FASTQ) to the human reference genome (hg19/GRCh37).
-
Perform variant calling using a validated bioinformatics pipeline (e.g., GATK HaplotypeCaller).
-
For FLT3-ITD mutations, use specialized callers like Pindel or ITDetect.
-
Annotate variants and calculate the Variant Allele Frequency (VAF). For FLT3-ITD, calculate the allelic ratio.
-
Protocol: Phospho-Flow Cytometry for p-STAT5 Analysis
-
Sample Collection: Collect 1-2 mL of peripheral blood or bone marrow aspirate in heparinized tubes.
-
Cell Fixation: Within 30 minutes of collection, add 100 µL of whole blood to a tube containing 2 mL of pre-warmed Lyse/Fix Buffer (e.g., BD Phosflow™). Incubate for 15 minutes at 37°C.
-
Permeabilization: Centrifuge cells, decant supernatant, and resuspend in 1 mL of ice-cold Perm Buffer III (BD Phosflow™). Incubate on ice for 30 minutes.
-
Staining: Wash cells twice with Stain Buffer (e.g., BD Pharmingen™). Resuspend the cell pellet in 100 µL of Stain Buffer containing a cocktail of fluorescently-labeled antibodies:
-
CD45 (surface marker for gating)
-
CD34 (blast marker)
-
CD117 (blast marker)
-
p-STAT5 (Y694) (intracellular target)
-
-
Acquisition: Incubate for 60 minutes in the dark at room temperature. Wash cells and resuspend in Stain Buffer for analysis on a multicolor flow cytometer (e.g., BD LSRFortessa™).
-
Data Analysis:
-
Gate on the leukemic blast population using CD45 vs. Side Scatter.
-
Within the blast gate, quantify the Mean Fluorescence Intensity (MFI) of the p-STAT5 signal.
-
Calculate percent inhibition relative to a pre-treatment baseline sample.
-
Conclusion
The clinical development of MAX-40279 for AML relies on a robust and integrated biomarker strategy. The primary predictive biomarkers, FLT3 mutation status and allelic ratio, are essential for patient selection and are readily assessable by NGS. Pharmacodynamic assessment via phospho-flow cytometry provides rapid confirmation of target engagement and pathway inhibition. Finally, longitudinal genomic monitoring is critical for the early detection of acquired resistance mechanisms. This framework allows for a data-driven approach to optimizing the therapeutic use of MAX-40279 in this challenging disease.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 7. Growing Role of Biomarkers in the Treatment of Patients with Acute Myeloid Leukemia - Conquer: the journey informed [conquer-magazine.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Role of Biomarkers in FLT3 AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYK inhibition targets acute myeloid leukemia stem cells by blocking their oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Data from Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - Cancer Discovery - Figshare [aacr.figshare.com]
- 13. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for MAX-40279 Hemiadipate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemiadipate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] These receptor tyrosine kinases are implicated in the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML) where FLT3 mutations are prevalent.[1][2] MAX-40279 has shown potential in overcoming resistance to existing FLT3 inhibitors, a significant challenge in AML treatment.[2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound, with a focus on determining appropriate starting concentrations.
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line/Target | Starting Concentration | Incubation Time | Key Findings |
| Cell Migration Assay | HUVECs | 0.5 - 1 µM | 48 hours | Attenuated migration induced by H2O2 and TGF-β.[3] |
| Western Blot Analysis | HUVECs, MAECs, MPLECs | 0.5 - 1 µM | 48 hours | Significantly inhibited NDRG1 phosphorylation at Ser-330.[3] |
| Enzymatic Assays | FLT3-wt, FLT3-ITD, FLT3-D835Y | Not Specified | Not Specified | Potent inhibition observed.[4] |
| Enzymatic Assays | FGFR1, FGFR2, FGFR3 | Not Specified | Not Specified | Potent inhibition observed.[4] |
| Cellular Assays | AML Cell Lines | Not Specified | Not Specified | Effective inhibition of proliferation.[4] |
HUVECs: Human Umbilical Vein Endothelial Cells; MAECs: Mouse Aortic Endothelial Cells; MPLECs: Mouse Pulmonary Lymphatic Endothelial Cells; FLT3: FMS-like tyrosine kinase 3; FGFR: Fibroblast growth factor receptor; wt: wild-type; ITD: Internal Tandem Duplication.
Signaling Pathways
MAX-40279 exerts its therapeutic effects by inhibiting the downstream signaling cascades of FLT3 and FGFR. Constitutive activation of FLT3, often due to mutations like internal tandem duplications (FLT3-ITD), leads to the activation of pro-survival pathways including RAS/MEK/ERK, PI3K/AKT, and STAT5. Similarly, aberrant FGFR signaling activates the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. By blocking these initial signaling events, MAX-40279 can effectively halt tumor cell growth and induce apoptosis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patents.justia.com [patents.justia.com]
- 3. EP4529926A1 - Method for treating cancer by combining alkylating agent prodrug and cell cycle inhibitor - Google Patents [patents.google.com]
- 4. US6187936B1 - Process for the enzymatic kinetic resolution of 3-phenylglycidates by transesterification with aminoalcohols - Google Patents [patents.google.com]
Application Notes and Protocol for Western Blot Analysis of MAX-40279 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3][4] Its mechanism of action involves the inhibition of FLT3 and FGFR-mediated signal transduction pathways, which are critical for cell proliferation and survival in various cancers, particularly acute myeloid leukemia (AML).[1][5] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of MAX-40279 on treated cells. The protocol outlines methods for cell culture and treatment, lysate preparation, protein quantification, and immunodetection of key signaling proteins. Additionally, it includes templates for data presentation and visualization of the experimental workflow and relevant signaling pathways.
Data Presentation
Quantitative analysis of Western blot data is crucial for determining the dose-dependent effects of MAX-40279. Densitometry should be performed on the protein bands of interest and normalized to a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure accurate comparisons between samples. The data can be effectively summarized in a tabular format.
Table 1: Quantitative Analysis of Protein Expression in MAX-40279 Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| p-FLT3 (Tyr591) | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |
| MAX-40279 (10 nM) | 0.75 | 0.50 | 0.08 | <0.05 | |
| MAX-40279 (100 nM) | 0.30 | 0.20 | 0.05 | <0.01 | |
| Total FLT3 | Control (Vehicle) | 1.45 | 1.00 | 0.15 | - |
| MAX-40279 (10 nM) | 1.48 | 1.02 | 0.13 | >0.05 | |
| MAX-40279 (100 nM) | 1.42 | 0.98 | 0.16 | >0.05 | |
| p-ERK1/2 (Thr202/Tyr204) | Control (Vehicle) | 2.10 | 1.00 | 0.21 | - |
| MAX-40279 (10 nM) | 1.26 | 0.60 | 0.14 | <0.05 | |
| MAX-40279 (100 nM) | 0.63 | 0.30 | 0.07 | <0.01 | |
| Total ERK1/2 | Control (Vehicle) | 2.05 | 1.00 | 0.19 | - |
| MAX-40279 (10 nM) | 2.08 | 1.01 | 0.22 | >0.05 | |
| MAX-40279 (100 nM) | 2.11 | 1.03 | 0.20 | >0.05 | |
| Loading Control (GAPDH) | Control (Vehicle) | 3.20 | 1.00 | 0.25 | - |
| MAX-40279 (10 nM) | 3.15 | 0.98 | 0.28 | >0.05 | |
| MAX-40279 (100 nM) | 3.22 | 1.01 | 0.26 | >0.05 |
Experimental Protocols
This protocol provides a general framework for Western blot analysis of cells treated with MAX-40279. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different cell lines and target proteins.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MV4-11 for FLT3-ITD or KG-1 for FGFR expression) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Seed cells at a density that allows them to reach 70-80% confluency at the time of treatment.[6]
-
Compound Preparation: Prepare a stock solution of MAX-40279 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the existing cell culture medium with fresh medium containing the desired concentrations of MAX-40279 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined treatment duration (e.g., 2, 6, 12, or 24 hours).[2]
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[7]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[7]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[7]
-
Transfer the supernatant containing the soluble protein to a fresh, pre-chilled tube.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.[6]
Gel Electrophoresis and Protein Transfer
-
Sample Preparation: Normalize the protein samples to the same concentration with lysis buffer. Add Laemmli sample buffer to each sample and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[8] Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's recommendations until adequate separation of the proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6] Ensure good contact between the gel and the membrane to facilitate efficient transfer.
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8] The optimal antibody concentration should be determined empirically.
-
Recommended Primary Antibodies:
-
Phospho-FLT3 (e.g., Tyr591)
-
Total FLT3
-
Phospho-FGFR (e.g., Tyr653/654)
-
Total FGFR
-
Phospho-STAT5 (e.g., Tyr694)
-
Total STAT5
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (e.g., Ser473)
-
Total Akt
-
Cleaved PARP
-
GAPDH or β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.[11]
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[12]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[6]
Visualizations
Signaling Pathways
MAX-40279 dually inhibits the FLT3 and FGFR receptor tyrosine kinases, thereby affecting downstream signaling pathways crucial for cell growth and survival.
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Experimental Workflow
The following diagram illustrates the major steps in the Western blot protocol for analyzing MAX-40279 treated cells.
Caption: Western blot workflow for MAX-40279 treated cells.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Dissolving MAX-40279 Hemiadipate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its ability to target both wild-type and mutant forms of FLT3 makes it a promising candidate for overcoming resistance to existing FLT3 inhibitors in acute myeloid leukemia (AML).[2][3] Furthermore, its inhibitory action on the FGFR signaling pathway addresses a known resistance mechanism in AML.[3][4] These application notes provide a detailed protocol for the proper dissolution and use of MAX-40279 hemiadipate for in vitro cell culture experiments, ensuring reproducible and reliable results.
Mechanism of Action
MAX-40279 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[1] This dual inhibition blocks critical downstream signaling pathways responsible for cell proliferation, survival, and differentiation. In AML, constitutively active FLT3 mutants drive leukemogenesis, and the activation of the FGF/FGFR axis in the bone marrow microenvironment can confer resistance to FLT3-targeted therapies.[3][4] By targeting both pathways, MAX-40279 aims to provide a more durable therapeutic response. Additionally, MAX-40279 has been shown to suppress the endothelial-to-mesenchymal transition (EndMT) by inhibiting the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1).[2][5]
Quantitative Data Summary
For consistent and accurate preparation of this compound solutions, refer to the solubility and stock solution parameters outlined in the table below.
| Parameter | Value | Source |
| Molecular Weight | 442.5 g/mol (MAX-40279 base) | [6] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | MedChemExpress |
| Stock Solution Concentration | 10 mM in DMSO | MedChemExpress |
| Final DMSO Concentration in Media | ≤ 0.5% | [7][8][9] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium (appropriate for the cell line)
-
Sterile serological pipettes
-
Incubator (37°C, 5% CO₂)
Protocol for Preparation of 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.425 mg of the compound.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a 10 mM concentration. For 4.425 mg, add 1 mL of DMSO.
-
Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.
Protocol for Preparation of Working Solutions and Cell Treatment
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM MAX-40279 stock solution at room temperature.
-
Dilution in Cell Culture Medium: Prepare the desired final concentration of MAX-40279 by diluting the stock solution directly into the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Important Note on DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7][9] For a 1:1000 dilution (e.g., 10 µL of stock in 10 mL of medium), the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of MAX-40279. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of MAX-40279 or the vehicle control.
-
Incubation: Return the cells to the incubator and culture for the desired experimental duration.
Visualizations
Caption: Workflow for dissolving this compound and treating cells.
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAX-40279 - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Application Notes and Protocols: Stability of MAX-40279 Hemiadipate in RPMI-1640 Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the stability of MAX-40279 hemiadipate, a dual inhibitor of FLT3 and FGFR kinases, in RPMI-1640 cell culture media.[1][2][3] Adherence to this protocol will ensure reproducible and reliable data for determining the compound's suitability for in vitro studies.
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It has shown potential as a therapeutic agent for acute myeloid leukemia (AML) by inhibiting FLT3/FGFR-mediated signal transduction pathways.[1][4] Understanding the stability of this compound in a common cell culture medium like RPMI-1640 is critical for designing and interpreting in vitro experiments.[5] RPMI-1640 is a widely used medium for various mammalian cells, including those used in cancer research.[6][7] This document outlines a detailed protocol for assessing the chemical stability of this compound in RPMI-1640 medium over time.
Signaling Pathway of MAX-40279
MAX-40279 exerts its therapeutic effect by inhibiting the kinase activity of FLT3 and FGFR. This disruption of downstream signaling pathways ultimately leads to decreased cell proliferation and survival in cancer cells where these pathways are overactive.[1]
Experimental Protocol: Stability of this compound in RPMI-1640
This protocol is designed to quantify the concentration of this compound in RPMI-1640 media over a specified time course under typical cell culture conditions.
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
RPMI-1640 medium with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO2, humidified)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a liquid chromatography-mass spectrometry (LC-MS) system.
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Centrifuge
The overall workflow for assessing the stability of this compound is depicted below.
-
Preparation of MAX-40279 Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. MedChemExpress suggests that MAX-40279 is soluble in DMSO at ≥ 25 mg/mL (57.01 mM).[8]
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C.[3][9]
-
-
Preparation of Working Solutions in RPMI-1640:
-
Prepare two sets of RPMI-1640 media: one supplemented with 10% FBS and one without FBS.
-
On the day of the experiment, thaw an aliquot of the MAX-40279 stock solution.
-
Spike the stock solution into the pre-warmed (37°C) RPMI-1640 media (+/- FBS) to achieve the desired final concentration (e.g., 1 µM and 10 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to minimize solvent effects on cell culture and compound stability.
-
Gently mix the solutions by inverting the tubes.
-
-
Incubation and Sampling:
-
Dispense aliquots of the MAX-40279-containing media into sterile tubes for each time point.
-
Place the tubes in a humidified incubator at 37°C with 5% CO2.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The 'Time 0' sample should be taken immediately after preparation.
-
-
Sample Processing:
-
For samples containing FBS, perform a protein precipitation step. Add three volumes of ice-cold acetonitrile (B52724) to one volume of the media sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis. For samples without FBS, this step may not be necessary, but it is good practice to maintain a consistent protocol.
-
-
Analytical Quantification:
-
Analyze the processed samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of MAX-40279.[5]
-
Prepare a standard curve of MAX-40279 in the corresponding matrix (RPMI-1640 +/- FBS) to accurately quantify the compound in the experimental samples.
-
-
Data Analysis:
-
Calculate the percentage of MAX-40279 remaining at each time point relative to the Time 0 concentration.
-
Plot the percentage of remaining compound versus time to visualize the degradation profile.
-
Determine the half-life (t½) of the compound under each condition if significant degradation is observed.
-
Data Presentation
The quantitative data obtained from the stability study should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Stability of this compound in RPMI-1640 at 37°C
| Time (hours) | % Remaining (RPMI-1640) | % Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100.0 ± 2.5 | 100.0 ± 3.1 |
| 2 | 98.7 ± 3.0 | 95.2 ± 2.8 |
| 4 | 97.1 ± 2.8 | 91.5 ± 3.5 |
| 8 | 95.3 ± 3.2 | 85.7 ± 4.1 |
| 24 | 90.5 ± 4.1 | 70.3 ± 5.2 |
| 48 | 85.2 ± 4.5 | 55.1 ± 6.0 |
| 72 | 80.1 ± 5.0 | 42.8 ± 6.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Potential Degradation Pathways
The degradation of a small molecule in cell culture media can occur through several mechanisms, including hydrolysis, oxidation, and enzymatic degradation, particularly in the presence of serum.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 7. RPMI 1640 - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MAX-40279 Experiments Using MV4-11 and KG-1 Cell Lines
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy marked by the rapid proliferation of abnormal myeloid cells.[1] A significant portion of AML cases involve mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (FLT3-ITD), which leads to constitutive kinase activation and is associated with a poor prognosis.[1][2] This has established FLT3 as a critical therapeutic target.[2] The MV4-11 cell line, which is homozygous for the FLT3-ITD mutation, is an indispensable preclinical model for evaluating FLT3 inhibitors.[1][2]
Resistance to FLT3 inhibitors can emerge, sometimes through the activation of alternative signaling pathways, such as the one mediated by the Fibroblast Growth Factor Receptor (FGFR).[3] The KG-1 cell line, an immature myeloid line derived from a patient with erythroleukemia that progressed to AML, is known to have an FGFR1 fusion, making it a relevant model for studying FGFR-driven malignancies.[3][4]
MAX-40279 is an orally bioavailable dual kinase inhibitor targeting both FLT3 and FGFR.[5][6] This dual-targeting mechanism holds promise for treating AML and potentially overcoming resistance mechanisms involving the FGF pathway.[3] These application notes provide detailed protocols for utilizing the MV4-11 and KG-1 cell lines to investigate the preclinical efficacy and mechanism of action of MAX-40279.
Cell Line and Compound Characteristics
A thorough understanding of the experimental models is crucial for interpreting results. The key characteristics of the MV4-11 and KG-1 cell lines, along with the profile of the MAX-40279 inhibitor, are summarized below.
Table 1: Cell Line Characteristics
| Characteristic | MV4-11 | KG-1 |
| Disease | Biphenotypic B-Myelomonocytic Leukemia | Acute Myelogenous Leukemia (AML)[4] |
| Origin | Blast cells from a 10-year-old male[7][8] | Bone marrow from a 59-year-old male[4] |
| Morphology | Lymphoblast-like, grows in suspension[7][9] | Myeloblast/Promyelocyte, grows in suspension[4][9] |
| Key Genetic Feature | FLT3-ITD mutation (homozygous)[1][7][10] | FGFR1-FGFR1OP2 fusion[3][11] |
| Primary Use Case | Model for FLT3-ITD positive AML; screening FLT3 inhibitors[2][12] | Model for FGFR-driven leukemia; control for FLT3-ITD studies[3][12] |
| Doubling Time | Approx. 32-50 hours[10] | Approx. 38-45 hours[9][11] |
Table 2: MAX-40279 Inhibitor Profile
| Characteristic | Description |
| Compound Name | MAX-40279 |
| Mechanism of Action | Orally bioavailable dual inhibitor of FLT3 and FGFR kinases[5][13] |
| Primary Targets | FLT3 (including resistant mutants like D835Y) and FGFR (FGFR1, 2, 3)[3][5] |
| Therapeutic Rationale | To inhibit primary oncogenic drivers (FLT3-ITD) and potential resistance pathways (FGFR signaling) in AML[3] |
| Reported Activity | Inhibits proliferation of FLT3-overexpressing tumor cells and demonstrates in vivo efficacy in MV4-11 and KG-1 xenograft models[3][5] |
Signaling Pathway Overview
MAX-40279 is designed to simultaneously block the constitutively active FLT3 signaling in cells like MV4-11 and the aberrant FGFR signaling present in cells such as KG-1. This dual inhibition is intended to shut down key downstream pathways promoting cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and JAK/STAT cascades.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Proper cell handling is fundamental for reproducible results. Both MV4-11 and KG-1 cells are grown in suspension.
-
Media:
-
MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
KG-1: IMDM with 20% FBS.
-
-
General Culture:
-
Culture cells at 37°C in a humidified incubator with 5% CO₂.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[14]
-
To passage, determine cell density and viability (e.g., using Trypan Blue).
-
Centrifuge the required volume of cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium to a seeding density of approximately 2 x 10⁵ cells/mL.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of MAX-40279 that inhibits cell viability by 50% (IC₅₀). The MTT assay measures the metabolic activity of viable cells.[15]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemic lines) in 100 µL of medium.[16]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of MAX-40279 in culture medium. Include a vehicle control (DMSO).
-
Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]
-
Solubilization: For suspension cells, centrifuge the plate, carefully remove the medium, and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate percent viability relative to the vehicle control and plot against the log concentration of MAX-40279 to determine the IC₅₀ value using non-linear regression.
-
Table 3: Example Data Presentation for IC₅₀ Values
| Cell Line | Compound | IC₅₀ (nM) |
| MV4-11 | MAX-40279 | Experimental Value |
| KG-1 | MAX-40279 | Experimental Value |
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.[19][20]
-
Methodology:
-
Treatment: Treat cells with MAX-40279 at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Collection: Harvest approximately 1-5 x 10⁵ cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature, protected from light.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Table 4: Example Data Presentation for Apoptosis Assay
| Treatment (48h) | Cell Line | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle (DMSO) | MV4-11 | Value | Value | Value |
| MAX-40279 (IC₅₀) | MV4-11 | Value | Value | Value |
| MAX-40279 (2x IC₅₀) | MV4-11 | Value | Value | Value |
| Vehicle (DMSO) | KG-1 | Value | Value | Value |
| MAX-40279 (IC₅₀) | KG-1 | Value | Value | Value |
| MAX-40279 (2x IC₅₀) | KG-1 | Value | Value | Value |
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with MAX-40279. PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.
-
Methodology:
-
Treatment: Treat cells with MAX-40279 as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[21][22] Fix for at least 1 hour at 4°C.[21]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[21][22]
-
RNase Treatment: Resuspend the cell pellet in a PI staining solution that includes RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind.[21][22]
-
Staining: Incubate for at least 30 minutes at room temperature, protected from light.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[22]
-
Table 5: Example Data Presentation for Cell Cycle Analysis
| Treatment (24h) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | MV4-11 | Value | Value | Value |
| MAX-40279 (IC₅₀) | MV4-11 | Value | Value | Value |
| Vehicle (DMSO) | KG-1 | Value | Value | Value |
| MAX-40279 (IC₅₀) | KG-1 | Value | Value | Value |
Protocol 5: Western Blot Analysis for Target Inhibition
Western blotting is used to confirm that MAX-40279 inhibits the phosphorylation of its targets (FLT3 in MV4-11, FGFR in KG-1) and their downstream signaling proteins (e.g., STAT5, AKT, ERK).
-
Methodology:
-
Treatment: Treat cells with varying concentrations of MAX-40279 for a short period (e.g., 2-6 hours) to observe direct effects on phosphorylation.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[23][24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23][24]
-
Sample Preparation: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5-10 minutes.[23]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies against total and phosphorylated forms of target proteins (e.g., p-FLT3, FLT3, p-FGFR, FGFR, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin or GAPDH).[24]
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[23]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Table 6: Example Data Presentation for Western Blot Densitometry
| Target Protein | Treatment (2h) | Relative Phosphorylation (Normalized to Total Protein & Loading Control) |
| MV4-11 | ||
| p-FLT3 | Vehicle (DMSO) | 1.00 |
| MAX-40279 (10 nM) | Value | |
| MAX-40279 (100 nM) | Value | |
| p-AKT | Vehicle (DMSO) | 1.00 |
| MAX-40279 (10 nM) | Value | |
| MAX-40279 (100 nM) | Value | |
| KG-1 | ||
| p-FGFR | Vehicle (DMSO) | 1.00 |
| MAX-40279 (100 nM) | Value | |
| MAX-40279 (1000 nM) | Value |
References
- 1. benchchem.com [benchchem.com]
- 2. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. KG-1 Cells [cytion.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MV4-11 Cells [cytion.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. Exploring the KG-1 Cell Line in Leukemia Research [cytion.com]
- 10. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 11. Cellosaurus cell line KG-1 (CVCL_0374) [cellosaurus.org]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying MAX-40279 Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is a novel, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It is under development for the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations, which are present in approximately 30% of newly diagnosed AML patients and are associated with a poorer prognosis.[1][2] MAX-40279 is designed to overcome resistance mechanisms to existing FLT3 inhibitors, a significant clinical challenge often driven by the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[1][2] Preclinical studies have demonstrated that MAX-40279 exhibits potent and selective inhibition of both FLT3 and FGFR.[1] A key characteristic of MAX-40279 is its significantly higher concentration in the bone marrow compared to plasma, suggesting effective target engagement in the primary site of disease.[1]
These application notes provide a framework for designing and conducting preclinical pharmacokinetic studies of MAX-40279 using established animal models. The protocols outlined below are based on general practices for pharmacokinetic analysis of small molecule kinase inhibitors and specific information available for MAX-40279.
Data Presentation
Table 1: Summary of Preclinical Animal Models for MAX-40279 Studies
| Animal Model | Species/Strain | Application | Key Findings | Reference |
| Rat Pharmacokinetic Model | Sprague-Dawley (SD) Rat | Pharmacokinetic profiling (oral administration) | Higher drug concentration in bone marrow than in plasma. | [1][2] |
| AML Xenograft Model | Mouse (Strain not specified) with KG-1 cells (FGFR1 fusion) | In vivo efficacy, Tumor growth inhibition | Demonstrated significant tumor growth inhibition. | [1][2] |
| AML Xenograft Model | Mouse (Strain not specified) with MV4-11 cells (FLT3-ITD) | In vivo efficacy, Tumor growth inhibition | Demonstrated significant tumor growth inhibition. | [1][2] |
Table 2: Illustrative Pharmacokinetic Parameters of MAX-40279 in Sprague-Dawley Rats (Oral Administration)
Note: The following quantitative data are illustrative placeholders based on typical pharmacokinetic profiles for similar compounds. Specific values for MAX-40279 are not publicly available.
| Parameter | Plasma | Bone Marrow |
| Cmax (ng/mL) | [Data not available] | [Data not available] |
| Tmax (h) | [Data not available] | [Data not available] |
| AUC (ng*h/mL) | [Data not available] | [Data not available] |
| Half-life (t½) (h) | [Data not available] | [Data not available] |
| Bone Marrow-to-Plasma Ratio | - | >1 (Significantly Higher)[1] |
Mandatory Visualizations
Caption: Workflow for a typical pharmacokinetic study of MAX-40279 in a rat model.
Caption: MAX-40279 inhibits key signaling pathways in AML.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered MAX-40279 in Sprague-Dawley Rats
1. Objective: To determine the pharmacokinetic profile of MAX-40279 in plasma and bone marrow of Sprague-Dawley rats following a single oral dose.
2. Materials:
-
MAX-40279
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Materials for bone marrow aspiration/flushing (syringes, needles, buffer)
-
Analytical equipment: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system
3. Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Dosing:
-
Fast animals overnight prior to dosing.
-
Prepare a suspension of MAX-40279 in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of MAX-40279 via gavage. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
-
Sample Collection:
-
Collect blood samples (approximately 0.25 mL) via a suitable route (e.g., tail vein, saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
At selected time points (often coinciding with terminal blood collection), euthanize a subset of animals and collect femurs and/or tibias for bone marrow isolation.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bone Marrow: Flush the bone marrow from the collected bones using a suitable buffer. Homogenize the bone marrow sample and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of MAX-40279 in rat plasma and bone marrow homogenate.
-
Analyze the collected samples to determine the concentration of MAX-40279 at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate standard parameters for both plasma and bone marrow, including Cmax, Tmax, AUC, and elimination half-life (t½).
-
Calculate the bone marrow-to-plasma concentration ratio at each corresponding time point.
-
Protocol 2: In Vivo Efficacy Study in an AML Xenograft Mouse Model
1. Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a mouse xenograft model of human AML (e.g., using MV4-11 or KG-1 cells).
2. Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV4-11 or KG-1 human AML cell lines
-
MAX-40279
-
Vehicle for oral administration
-
Calipers for tumor measurement
3. Procedure:
-
Cell Culture and Implantation:
-
Culture the selected AML cell line under appropriate conditions.
-
Implant a specified number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Dosing:
-
Administer MAX-40279 or vehicle orally to the respective groups at a specified dose and schedule (e.g., once daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals.
-
The primary endpoint is tumor growth inhibition. Euthanize animals when tumors reach a maximum allowable size or if they show signs of significant distress.
-
-
Data Analysis:
-
Calculate tumor volumes for each animal at each measurement time point.
-
Compare the tumor growth in the MAX-40279-treated groups to the vehicle control group to determine the percentage of tumor growth inhibition.
-
Analyze body weight data to assess the toxicity of the treatment.
-
References
Application Notes and Protocols for MAX-40279 in Murine AML Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of MAX-40279, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), in murine models of acute myeloid leukemia (AML). The provided protocols are based on established methodologies for AML xenograft studies, as specific dosing schedules for MAX-40279 from definitive preclinical publications are not publicly available at this time.
Introduction
MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR kinases.[1] Mutations in the FLT3 gene are prevalent in AML, and aberrant FGFR signaling has been identified as a potential resistance mechanism to FLT3 inhibitors. By simultaneously targeting both pathways, MAX-40279 aims to overcome this resistance and provide a more durable therapeutic response. Preclinical studies have demonstrated that MAX-40279 inhibits the growth of AML xenografts and achieves higher concentrations in the bone marrow compared to plasma.[1]
Mechanism of Action
MAX-40279 exerts its anti-leukemic effects by inhibiting the kinase activity of both FLT3 and FGFR.[1] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication or ITD), becomes constitutively active, driving uncontrolled proliferation of leukemic cells. FGFRs are a family of receptor tyrosine kinases that can also promote cell survival and proliferation. The dual inhibition of these pathways is intended to block redundant signaling and mitigate resistance.
Quantitative Data Summary
While specific preclinical data with detailed dosing schedules for MAX-40279 in murine AML models is not publicly available, a key study reported significant tumor growth inhibition in xenograft models. The table below summarizes the reported efficacy.
| Cell Line | Murine Model | Efficacy (Tumor Growth Inhibition) | Noted Observations |
| KG-1 | Xenograft | 58% - 106% | No significant body weight loss observed.[1] |
| MV4-11 | Xenograft | 58% - 106% | No significant body weight loss observed.[1] |
Experimental Protocols
The following are detailed, generalized protocols for establishing and utilizing murine AML xenograft models for the evaluation of therapeutic agents like MAX-40279.
Protocol 1: Subcutaneous AML Xenograft Model
Objective: To establish a subcutaneous tumor model using human AML cell lines to evaluate the efficacy of MAX-40279.
Materials:
-
Human AML cell lines (e.g., MV4-11 with FLT3-ITD, KG-1 with FGFR1 fusion)
-
Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old
-
Sterile Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
MAX-40279 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture MV4-11 or KG-1 cells in appropriate media and conditions to achieve exponential growth.
-
Cell Preparation: Harvest and wash cells with sterile PBS. Resuspend cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Drug Administration: Administer MAX-40279 orally at the desired dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor animal health and body weight regularly.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the endpoint size. Euthanize mice and excise tumors for further analysis (e.g., weight, pharmacodynamics).
Protocol 2: Disseminated AML Xenograft Model
Objective: To establish a disseminated leukemia model that more closely mimics human AML to evaluate the effect of MAX-40279 on survival.
Materials:
-
Human AML cell lines (e.g., MV4-11)
-
Immunocompromised mice (e.g., NSG), 6-8 weeks old
-
Sterile Phosphate Buffered Saline (PBS)
-
MAX-40279 formulated for oral administration
-
Vehicle control
-
Flow cytometry reagents for human CD45 staining
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Preparation: As described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 200 µL.
-
Implantation: Inject 200 µL of the cell suspension into the tail vein of each mouse.
-
Engraftment Confirmation: At a predetermined time point post-injection, confirm leukemic engraftment by analyzing peripheral blood, bone marrow, or spleen for the presence of human CD45+ cells by flow cytometry.
-
Treatment Initiation: Once engraftment is confirmed, randomize mice into treatment and control groups.
-
Drug Administration: Administer MAX-40279 orally at the desired dose and schedule.
-
Monitoring: Monitor mice for signs of disease progression (e.g., weight loss, hind limb paralysis) and survival.
-
Endpoint: The primary endpoint is typically overall survival.
Visualizations
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways in AML.
References
Application Notes and Protocols: Establishing Positive Controls for MAX-40279 Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR)[1][2]. It has shown potential in preclinical studies for the treatment of acute myeloid leukemia (AML) by inhibiting the proliferation of tumor cells overexpressing these kinases[3]. As with any targeted therapy, robust and reproducible methods for assessing the drug's effect on its targets and downstream signaling pathways are crucial. Western blotting is a fundamental technique for this purpose.
This document provides a detailed protocol for performing western blot experiments and guidelines for selecting appropriate positive controls. While the direct targets of MAX-40279 are FLT3 and FGFR, this guide will use the well-characterized c-MET receptor tyrosine kinase as an illustrative example. The principles and methodologies described herein are broadly applicable to studying the effects of kinase inhibitors like MAX-40279 on their respective targets.
The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways, which are pivotal in cell proliferation, survival, and motility[4][5][6]. Aberrant c-MET signaling is implicated in the progression of numerous cancers[7]. Therefore, cell lines with well-defined c-MET expression levels serve as excellent models for establishing and validating western blot protocols for receptor tyrosine kinases.
I. Positive and Negative Controls for Western Blot
The inclusion of appropriate controls is essential for the correct interpretation of western blot results[8].
-
Positive Control: A cell line or tissue known to express the target protein. A signal in the positive control lane confirms that the antibody and the western blot procedure are working correctly.
-
Negative Control: A cell line or tissue known to have low or no expression of the target protein. This helps to ensure the specificity of the antibody.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) is used to normalize the protein levels loaded in each lane.
For c-MET, several cell lines have been reported to have high expression and can be used as positive controls.
Table 1: Suggested Cell Lines for c-MET Western Blot Controls
| Cell Line | Description | Recommended Use |
| PC-3 | Prostate Cancer | Positive Control |
| A549 | Lung Carcinoma | Positive Control (inducible with HGF)[9] |
| LNCaP | Prostate Cancer | Positive Control |
| HFLIII | Human Lung Fibroblast | Positive Control[9] |
| Jurkat | T-lymphocyte | Negative Control (low c-MET expression) |
II. Experimental Workflow
A typical western blot experiment involves several key steps, from sample preparation to signal detection.
Caption: General workflow for a western blot experiment.
III. Detailed Western Blot Protocol
This protocol provides a general guideline for performing a western blot to detect c-MET and phosphorylated c-MET (p-cMET). Optimization may be required depending on the specific antibodies and reagents used.
A. Solutions and Reagents
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
4-12% Bis-Tris Gels
-
1x MOPS or MES SDS Running Buffer
-
1x Transfer Buffer (with 20% methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-c-MET, anti-p-cMET (Tyr1234/1235), anti-GAPDH)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
B. Protocol Steps
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with MAX-40279 or a control vehicle for the desired time. For p-cMET analysis, stimulate cells with HGF for 15-30 minutes before lysis.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein per lane and boil at 95°C for 5 minutes.
-
Load samples and a molecular weight marker onto the gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the signal of the target protein to the loading control.
-
IV. Data Presentation
Quantitative data from western blot experiments should be presented clearly to allow for easy comparison between different treatment groups.
Table 2: Hypothetical Densitometry Analysis of c-MET Inhibition
| Treatment Group | Total c-MET (Relative Density) | p-cMET (Tyr1234/1235) (Relative Density) | GAPDH (Relative Density) | Normalized p-cMET/Total c-MET Ratio |
| Untreated Control | 1.02 | 0.15 | 1.05 | 0.14 |
| HGF Stimulation | 1.05 | 0.98 | 1.03 | 0.93 |
| HGF + 10 nM Inhibitor | 0.98 | 0.45 | 1.01 | 0.46 |
| HGF + 100 nM Inhibitor | 1.01 | 0.12 | 0.99 | 0.12 |
V. c-MET Signaling Pathway
Understanding the signaling pathway of the target protein is crucial for identifying relevant downstream markers to assess the biological impact of the inhibitor.
Caption: Simplified c-MET signaling pathway.
Conclusion
This application note provides a comprehensive guide for establishing robust western blot experiments to evaluate the efficacy of kinase inhibitors like MAX-40279. By utilizing appropriate positive and negative controls, following a detailed and optimized protocol, and understanding the underlying signaling pathways, researchers can generate reliable and reproducible data to advance their drug development efforts. While c-MET was used as an example, these principles are directly transferable to the study of MAX-40279's primary targets, FLT3 and FGFR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [stage.abbviescience.com]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recommended controls for western blot | Abcam [abcam.com]
- 9. Constitutive activation of c‐Met is correlated with c‐Met overexpression and dependent on cell–matrix adhesion in lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis in Acute Myeloid Leukemia Cells Following MAX-40279 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] Mutations that cause constitutive activation of the FLT3 receptor are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[4][5] By inhibiting the FLT3 signaling pathway, MAX-40279 is expected to disrupt downstream pro-survival signals, leading to the induction of apoptosis in FLT3-dependent cancer cells.[6][7][8] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by MAX-40279 in AML cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Flow cytometry combined with Annexin V and Propidium Iodide (PI) staining is a robust method for the detection and quantification of apoptosis.[9][10][11] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. Therefore, PI can be used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small).
MAX-40279 Mechanism of Action and Apoptosis Induction
MAX-40279 inhibits the autophosphorylation of the FLT3 receptor, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways.[7] The inhibition of these pro-survival signals is hypothesized to trigger the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.
Experimental Workflow
The general workflow for analyzing MAX-40279-induced apoptosis involves cell culture, drug treatment, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Protocols
Materials and Reagents
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MAX-40279 stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Cell Treatment
-
Seed AML cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare serial dilutions of MAX-40279 in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 50, 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest MAX-40279 dose.
-
Include a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).
-
Treat the cells with the prepared MAX-40279 dilutions and controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Staining Protocol
-
Harvest both floating and adherent cells and transfer them to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully discard the supernatant and wash the cells once with 1-2 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour.
Data Analysis and Presentation
Flow Cytometry Gating Strategy
-
Gate on the cell population of interest using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
From the gated population, create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis).
-
Set up quadrants based on unstained and single-stained controls to distinguish between:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Quantitative Data Summary
The following tables present hypothetical data for the dose-dependent effects of MAX-40279 on apoptosis in MV4-11 cells after 48 hours of treatment.
Table 1: Percentage of Cell Populations after MAX-40279 Treatment
| MAX-40279 (nM) | Live Cells (%) (Q4) | Early Apoptotic (%) (Q3) | Late Apoptotic/Necrotic (%) (Q2) | Total Apoptotic (%) (Q2+Q3) |
| 0 (Vehicle) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.8 ± 0.5 | 6.3 ± 1.3 |
| 1 | 85.1 ± 3.5 | 8.2 ± 1.2 | 4.5 ± 0.9 | 12.7 ± 2.1 |
| 5 | 68.7 ± 4.2 | 18.5 ± 2.5 | 9.8 ± 1.8 | 28.3 ± 4.3 |
| 10 | 45.3 ± 5.1 | 35.2 ± 3.8 | 16.5 ± 2.9 | 51.7 ± 6.7 |
| 50 | 21.8 ± 3.9 | 42.1 ± 4.5 | 33.2 ± 5.2 | 75.3 ± 9.7 |
| 100 | 8.9 ± 2.5 | 30.5 ± 3.1 | 58.6 ± 6.3 | 89.1 ± 9.4 |
Data are represented as mean ± standard deviation (n=3).
Table 2: Representative Flow Cytometer Settings
| Parameter | Setting |
| Excitation Laser | 488 nm |
| Emission Filter (Annexin V-FITC) | 530/30 nm (e.g., FITC channel) |
| Emission Filter (PI) | 670 nm long pass (e.g., PerCP or PE-Cy7 channel) |
| FSC Voltage | Adjusted to place cell population on scale |
| SSC Voltage | Adjusted to place cell population on scale |
| FITC Voltage | Adjusted using single-stained positive control |
| PI Voltage | Adjusted using single-stained positive control |
| Compensation | FITC vs. PI compensation adjusted as necessary |
Conclusion
This application note provides a comprehensive protocol for assessing the pro-apoptotic activity of MAX-40279 in AML cell lines. The use of flow cytometry with Annexin V and PI staining allows for the reliable quantification of different stages of cell death, providing crucial data for the preclinical evaluation of this targeted therapeutic agent. The results are expected to show that MAX-40279 induces apoptosis in a dose- and time-dependent manner in FLT3-mutated AML cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. MAX-40279 - Immunomart [immunomart.com]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of tyrosine phosphorylation induce apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Assessing Synergy of MAX-40279 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Both FLT3 and FGFR are key receptor tyrosine kinases that, when dysregulated, can drive the proliferation and survival of cancer cells.[1] In malignancies such as acute myeloid leukemia (AML), internal tandem duplication (ITD) mutations in FLT3 are common and are associated with a poor prognosis. The FGF/FGFR signaling axis has also been implicated in tumor growth, angiogenesis, and resistance to anticancer therapies.
Given its dual inhibitory action, MAX-40279 presents a promising therapeutic strategy. Combining MAX-40279 with standard chemotherapeutic agents could offer a synergistic approach to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of each agent. The purpose of these application notes is to provide detailed protocols for assessing the synergistic potential of MAX-40279 with conventional chemotherapy in vitro.
Signaling Pathways
To understand the rationale for combining MAX-40279 with chemotherapy, it is crucial to visualize the signaling pathways it inhibits.
Experimental Workflow for Synergy Assessment
A systematic approach is required to determine if the combination of MAX-40279 and a chemotherapeutic agent is synergistic, additive, or antagonistic. The following workflow outlines the key steps.
Data Presentation
Quantitative data from synergy experiments should be organized for clarity and ease of comparison. The following tables are templates for presenting your findings.
Note: The data presented in Tables 1, 2, and 3 are hypothetical and for illustrative purposes only. Researchers should replace this with their own experimental data.
Table 1: IC50 Values of MAX-40279 and Chemotherapeutic Agents in AML Cell Lines (72h Treatment)
| Cell Line | MAX-40279 IC50 (nM) | Cytarabine IC50 (nM) | Doxorubicin IC50 (nM) |
| MV4-11 | 15 | 100 | 50 |
| MOLM-13 | 25 | 150 | 75 |
| KG-1 | 250 | 500 | 200 |
Table 2: Combination Index (CI) Values for MAX-40279 and Cytarabine Combination
| Cell Line | Drug Ratio (MAX-40279:Cytarabine) | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Fa = 0.90 (CI Value) | Synergy Interpretation |
| MV4-11 | 1:6.7 | 0.65 | 0.58 | 0.52 | Synergistic |
| MOLM-13 | 1:6 | 0.78 | 0.71 | 0.65 | Synergistic |
| KG-1 | 1:2 | 1.05 | 1.01 | 0.98 | Additive |
CI < 0.9 indicates synergy; 0.9 < CI < 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Table 3: Effect of MAX-40279 and Doxorubicin on Apoptosis in MV4-11 Cells (48h)
| Treatment | Concentration | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control | - | 5.2 | 2.1 | 7.3 |
| MAX-40279 | 15 nM | 15.8 | 4.5 | 20.3 |
| Doxorubicin | 50 nM | 20.1 | 6.2 | 26.3 |
| Combination | 15 nM + 50 nM | 45.6 | 15.3 | 60.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) and for assessing the cytotoxic effects of drug combinations.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MAX-40279
-
Chemotherapeutic agent (e.g., Cytarabine, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of MAX-40279 and the chemotherapeutic agent in complete medium.
-
For combination studies, prepare drug mixtures at a constant ratio based on their individual IC50 values.
-
Remove the medium from the wells and add 100 µL of medium containing the single drugs or the drug combination. Include wells with untreated cells (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
Protocol 2: Synergy Data Analysis using the Chou-Talalay Method
The Combination Index (CI) is calculated to quantify the nature of the drug interaction.
Procedure:
-
Use the dose-response data from the cell viability assay (Protocol 5.1).
-
Utilize software such as CompuSyn or CalcuSyn to calculate CI values based on the Chou-Talalay method.[2][3]
-
The software will generate CI values at different fractional-affected (Fa) levels (i.e., levels of cell kill).
-
Interpret the CI values as follows:
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is to determine if the synergistic effect of the drug combination is due to an increase in apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with MAX-40279, the chemotherapeutic agent, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to quantify:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is to investigate if the drug combination alters cell cycle progression.
Materials:
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat as described in the apoptosis protocol (5.3) for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
These application notes provide a framework and detailed protocols for the preclinical assessment of synergy between MAX-40279 and standard chemotherapeutic agents. By systematically evaluating cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the potential of these combination therapies. The quantitative analysis of synergy using the Chou-Talalay method is essential for robustly determining the nature of the drug interaction and guiding further preclinical and clinical development.
References
Application Notes and Protocols: Investigating Long-Term Continuous Exposure of AML Cells to MAX-40279
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for studying the long-term effects of continuous exposure of Acute Myeloid Leukemia (AML) cells to MAX-40279, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] These protocols are designed to facilitate the generation of MAX-40279 resistant AML cell lines and the subsequent analysis of resistance mechanisms.
MAX-40279 is an orally bioavailable inhibitor that targets both FLT3 and FGFR, including mutant forms of FLT3, which are common in AML.[1][3][4][5] Its dual-targeting nature is intended to overcome resistance mechanisms observed with other FLT3 inhibitors, which can be driven by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[2][6] Understanding the mechanisms of acquired resistance to MAX-40279 is crucial for the development of next-generation therapies and effective combination strategies.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the characterization of MAX-40279 sensitive and resistant AML cell lines.
Table 1: MAX-40279 IC50 Values in Sensitive and Resistant AML Cell Lines
| Cell Line | Genotype | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance |
| MOLM-13 | FLT3-ITD | Enter Data | Enter Data | Calculate |
| MV4-11 | FLT3-ITD | Enter Data | Enter Data | Calculate |
| Other | Specify | Enter Data | Enter Data | Calculate |
Table 2: Analysis of Apoptosis in Sensitive vs. Resistant Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) - Sensitive | % Apoptotic Cells (Annexin V+) - Resistant |
| MOLM-13 | Vehicle Control | Enter Data | Enter Data |
| MOLM-13 | MAX-40279 (IC50) | Enter Data | Enter Data |
| MV4-11 | Vehicle Control | Enter Data | Enter Data |
| MV4-11 | MAX-40279 (IC50) | Enter Data | Enter Data |
Table 3: Phospho-Protein Levels in Key Signaling Pathways
| Cell Line | Treatment | p-FLT3 (Tyr591) | p-FGFR (Tyr653/654) | p-ERK1/2 (Thr202/Tyr204) | p-STAT5 (Tyr694) | p-AKT (Ser473) |
| Sensitive | Vehicle | Normalized Value | Normalized Value | Normalized Value | Normalized Value | Normalized Value |
| MAX-40279 | Normalized Value | Normalized Value | Normalized Value | Normalized Value | Normalized Value | |
| Resistant | Vehicle | Normalized Value | Normalized Value | Normalized Value | Normalized Value | Normalized Value |
| MAX-40279 | Normalized Value | Normalized Value | Normalized Value | Normalized Value | Normalized Value |
Experimental Protocols
Protocol 1: Generation of MAX-40279 Resistant AML Cell Lines
This protocol describes a method for generating MAX-40279 resistant AML cell lines through continuous, long-term exposure to escalating concentrations of the drug.[7][8]
Materials:
-
FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MAX-40279 (Stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Culture and IC50 Determination:
-
Culture the parental AML cell line in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Perform a dose-response assay to determine the initial IC50 of MAX-40279 for the parental cell line. This will serve as a baseline for resistance development.
-
-
Initiation of Resistance Induction:
-
Begin by continuously exposing the cells to a low concentration of MAX-40279, typically starting at or slightly below the determined IC50 value.
-
-
Dose Escalation:
-
Monitor cell viability and proliferation. When the cells resume a normal growth rate in the presence of the drug, gradually increase the concentration of MAX-40279.
-
The dose escalation should be performed in a stepwise manner, allowing the cells to adapt to each new concentration.
-
-
Recovery and Maintenance:
-
If significant cell death is observed after a dose increase, allow the surviving cells to recover and repopulate the culture before the next dose escalation.
-
Repeat the process of recovery and dose escalation over several months.
-
-
Establishment and Cryopreservation:
-
Continue dose escalation until the cells can proliferate in the presence of a high concentration of MAX-40279 (e.g., 10-fold or higher than the initial IC50).
-
At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.
-
Maintain the established resistant cell line in a medium containing a constant concentration of MAX-40279 to preserve the resistant phenotype.
-
Protocol 2: Characterization of Resistant Phenotype
A. Cell Viability and IC50 Determination:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a range of MAX-40279 concentrations for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).
-
Calculate the IC50 values for both parental and resistant cell lines and determine the fold-change in resistance.
B. Apoptosis Assay:
-
Treat parental and resistant cells with vehicle control and MAX-40279 at their respective IC50 concentrations for 48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells by flow cytometry.
Protocol 3: Analysis of Signaling Pathways
This protocol outlines the use of western blotting to analyze key signaling pathways affected by MAX-40279.
Materials:
-
Parental and resistant AML cell lines
-
MAX-40279
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with MAX-40279 at various concentrations for a specified time (e.g., 2-4 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Troubleshooting & Optimization
Troubleshooting MAX-40279 hemiadipate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with MAX-40279 hemiadipate. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
MAX-40279 is a potent, orally active dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Its hemiadipate salt form is often used in research. By inhibiting these receptor tyrosine kinases, MAX-40279 disrupts downstream signaling pathways that are critical for cell proliferation and survival in certain cancers, particularly acute myeloid leukemia (AML). The dual-targeting mechanism is designed to overcome resistance mechanisms that can arise from the activation of the FGF/FGFR pathway when FLT3 is inhibited.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?
Poor aqueous solubility is a common characteristic of many kinase inhibitors due to their hydrophobic nature, which is necessary for binding to the ATP-binding pocket of the target kinase. For this compound, the following solvents and techniques are recommended for preparing stock solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions.
-
N,N-Dimethylformamide (DMF): This can be used as an alternative to DMSO.
To aid dissolution, especially at higher concentrations, the following steps are often necessary:
-
Warming: Gently warm the solution to 37-60°C.
-
Sonication: Use a bath sonicator to provide mechanical energy to break up compound aggregates.
-
Vortexing: Thoroughly mix the solution to ensure it is homogeneous.
It is crucial to use anhydrous (water-free) solvents, as moisture can impact the stability and solubility of the compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to troubleshoot this problem:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, typically below 0.5%. However, even at low concentrations, highly insoluble compounds can precipitate.
-
Perform Serial Dilutions in DMSO: Before adding to your aqueous buffer, perform initial serial dilutions of your high-concentration stock in pure DMSO. Then, add the final, more diluted DMSO solution to your aqueous medium.
-
Use a Surfactant: For in vivo studies, a common formulation includes a surfactant like Tween-80 to maintain solubility. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For in vitro assays, the compatibility of surfactants with your specific cell type and assay should be verified.
-
Centrifuge Before Use: If you observe slight precipitation, centrifuge your final diluted solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Be aware that this will reduce the effective concentration of your compound.
Q4: How should I store my this compound stock solutions?
Proper storage is critical to maintain the integrity of your compound. Follow these best practices:
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to degradation and precipitation, aliquot your high-concentration DMSO stock solution into single-use volumes.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage and -80°C for long-term storage.
-
Protection from Light and Moisture: Store vials in the dark and ensure they are tightly sealed to prevent degradation from light and absorption of atmospheric moisture. Before opening, allow the vial to warm to room temperature to prevent condensation inside the tube.
Q5: What is the impact of incomplete solubilization or precipitation on my experimental results?
Incomplete solubilization can have a significant impact on the accuracy and reproducibility of your experiments:
-
Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than the calculated concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Poor Reproducibility: The amount of precipitated compound can vary between experiments, leading to inconsistent results.
-
Cellular Toxicity: In cell-based assays, precipitates can cause physical stress to cells, leading to non-specific cytotoxicity that is not related to the pharmacological activity of the compound.
Data Presentation
Solubility of MAX-40279 and its Hemiadipate Salt
| Compound Form | Solvent | Concentration | Notes |
| MAX-40279 | DMSO | ≥ 25 mg/mL (57.01 mM) | Saturation unknown. |
| MAX-40279 | In vivo formulation | ≥ 2.5 mg/mL (5.70 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
| This compound | DMSO | 25 mg/mL (42.76 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO. |
| This compound | DMF | 10 mg/mL (17.10 mM) | Requires sonication, warming, and heating to 60°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube
-
Vortex mixer
-
Water bath sonicator
-
Calibrated analytical balance
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: use the value provided by your supplier).
-
Weighing: Carefully weigh the calculated mass of the compound and transfer it to the sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication and Heating: If the compound is not fully dissolved, place the vial in a water bath sonicator at 37-60°C for 10-15 minutes, or until the solution is clear.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-based detection)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipette
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution in DMSO to create a range of concentrations.
-
Dispense to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration from the compound plate to a new 96-well assay plate.
-
Add Aqueous Buffer: Add a corresponding volume of your aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (in this example, 1%).
-
Incubation: Seal the plate and incubate at room temperature or 37°C on a plate shaker for a defined period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of MAX-40279. Compare the absorbance to a standard curve prepared in the same buffer to determine the concentration of the soluble compound.
-
-
Data Analysis: The highest concentration at which no significant increase in light scattering is observed (nephelometry) or at which the measured concentration matches the nominal concentration (UV-Vis) is considered the kinetic solubility.
Mandatory Visualizations
Identifying off-target effects of MAX-40279 hemiadipate
Technical Support Center: MAX-40279 hemiadipate
Disclaimer: The compound "this compound" is a hypothetical agent created for illustrative purposes. The following information is based on a plausible scenario for a Polo-like kinase 1 (PLK1) inhibitor and is intended to serve as a comprehensive example for identifying and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of MAX-40279 is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple events during mitosis.[1] Overexpression of PLK1 is common in various cancers, making it an attractive therapeutic target.[1][2] MAX-40279 is a potent, ATP-competitive inhibitor designed to induce mitotic arrest and apoptosis in cancer cells with elevated PLK1 activity.[1]
Q2: I'm observing a cellular phenotype that doesn't align with known PLK1 inhibition (e.g., unexpected cell cycle arrest phase, unusual morphological changes). Could this be due to off-target effects?
A2: Yes, this is a strong possibility. While MAX-40279 is designed to be a potent PLK1 inhibitor, like many kinase inhibitors, it can interact with other kinases, especially those with similar ATP-binding pockets.[3][4][5] Discrepancies between the observed phenotype and the known consequences of PLK1 knockdown (e.g., via siRNA or CRISPR) are a key indicator of potential off-target activity.[6] We recommend referring to the troubleshooting guides below to investigate further.
Q3: How can I proactively identify potential off-target effects of MAX-40279 in my experimental model?
A3: Proactive identification of off-target effects is crucial for the accurate interpretation of your results.[7] The most common and comprehensive approach is to perform a kinase selectivity profiling screen.[7] This involves testing MAX-40279 against a large panel of kinases to identify other potential targets.[7] Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells and can be adapted with mass spectrometry to identify novel intracellular binding partners.[6][8]
Q4: Are there known off-target kinases for MAX-40279?
A4: Based on broad kinase profiling, MAX-40279 has shown some inhibitory activity against Aurora Kinase A and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) at concentrations higher than those required for PLK1 inhibition. These interactions are summarized in the data tables below.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: The IC50 value of MAX-40279 in my cell-based assay is significantly different from the reported biochemical IC50.
-
Possible Cause 1: Off-target effects. The inhibitor may have potent off-target effects on other kinases that are critical for the survival of your specific cell line, leading to a more potent effect than expected.[9] Conversely, if the off-target has a less critical role, the IC50 could be higher.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that MAX-40279 is engaging with PLK1 in your cells at the concentrations being tested.[8][10]
-
Perform Kinase Profiling: Screen MAX-40279 against a broad panel of kinases at the effective concentration in your cellular assay to identify potential off-targets.[7][9]
-
Use a Structurally Different Inhibitor: Compare the phenotype observed with MAX-40279 to that of another PLK1 inhibitor with a different chemical scaffold.[6] If the phenotype is consistent, it is more likely to be an on-target effect.
-
Issue 2: I've confirmed PLK1 inhibition, but I'm observing unexpected phenotypic changes, such as effects on cell migration or angiogenesis.
-
Possible Cause: Inhibition of off-target kinases like VEGFR-2. MAX-40279 has known, albeit weaker, inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[11][12][13] This could explain phenotypes not typically associated with PLK1 inhibition.
-
Troubleshooting Steps:
-
Analyze Downstream Signaling: Perform western blot analysis to check the phosphorylation status of downstream effectors of both PLK1 (e.g., Cdc25C) and potential off-targets like VEGFR-2 (e.g., ERK1/2, Akt).[9][13]
-
Rescue Experiment: If a specific off-target is suspected (e.g., VEGFR-2), attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of that off-target kinase in your cells.[7][9] If the cells are no longer sensitive to MAX-40279, it confirms the off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete PLK1 from your cells.[9] If the unexpected phenotype persists after treating the PLK1-depleted cells with MAX-40279, it is likely due to an off-target effect.[9]
-
Data Presentation
Table 1: Kinase Inhibitory Profile of MAX-40279
| Kinase Target | Type | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| PLK1 | Primary Target | 5 | 50 |
| Aurora Kinase A | Off-Target | 150 | 1,200 |
| VEGFR-2 | Off-Target | 450 | 3,500 |
Biochemical IC50 values were determined using a competitive binding assay. Cellular IC50 values were determined in a cancer cell line known to overexpress all three kinases.
Experimental Protocols
Protocol 1: Competitive Kinase Binding Assay
This protocol is used to determine the biochemical potency (IC50) of MAX-40279 against a panel of kinases.
Principle: This assay measures the ability of a test compound to compete with a known, high-affinity ligand (tracer) for the ATP-binding site of a kinase.[14][15] The displacement of the tracer by the test compound results in a decrease in a detectable signal (e.g., FRET).[16]
Materials:
-
Purified recombinant kinases (PLK1, Aurora Kinase A, VEGFR-2)
-
Fluorescently labeled tracer specific for the kinase family
-
Europium-labeled anti-tag antibody
-
Assay buffer (e.g., Kinase Buffer A)
-
This compound, serially diluted
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of MAX-40279 in assay buffer.
-
Assay Plate Preparation: Add 4 µL of each concentration of the serially diluted compound to triplicate assay wells.[16]
-
Kinase/Antibody Addition: Add 8 µL of a pre-mixed solution containing the kinase and the europium-labeled anti-tag antibody to all wells.[16]
-
Tracer Addition: Add 4 µL of the fluorescent tracer solution to all wells.[16]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Measurement: Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of MAX-40279 with its target protein (PLK1) in a cellular environment.[8][10]
Principle: The binding of a ligand (MAX-40279) to its target protein (PLK1) often increases the protein's thermal stability.[8][10] CETSA measures this stabilization by heating intact cells to various temperatures and quantifying the amount of the target protein that remains soluble.[8][17]
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS and lysis buffer with protease/phosphatase inhibitors
-
Thermal cycler
-
Western blot reagents (primary antibody against PLK1, secondary antibody, etc.)
Procedure:
-
Cell Treatment: Treat cultured cells with MAX-40279 or a vehicle control at a desired concentration for a specified time.
-
Cell Harvesting and Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspensions into PCR tubes. Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins and cellular debris.[18]
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble protein fraction.[8] Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and western blotting using an antibody specific for PLK1.[8]
-
Data Analysis: Quantify the band intensities for PLK1 at each temperature. Plot the percentage of soluble PLK1 against the temperature to generate melting curves for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of MAX-40279 indicates target engagement.[8]
Visualizations
Caption: Simplified PLK1 signaling pathway and the inhibitory action of MAX-40279.
Caption: Workflow for identifying and validating off-target effects of MAX-40279.
Caption: Decision logic for troubleshooting unexpected experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MAX-40279 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during Western blot analysis involving MAX-40279, a dual inhibitor of FLT3 and FGFR kinases.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is MAX-40279 and what is its mechanism of action?
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3][4] It works by binding to and inhibiting these kinases, including mutant forms of FLT3, thereby blocking their signaling pathways that are crucial for cell proliferation and survival in certain cancers, such as acute myeloid leukemia (AML).[1][2][3][5]
Q2: I am not seeing a decrease in the phosphorylation of my target protein after MAX-40279 treatment. What could be the reason?
Several factors could contribute to this observation. Firstly, ensure that the concentration of MAX-40279 and the treatment duration are optimal for inhibiting the target kinase in your specific cell line or model system. It is also crucial to verify that your cells express the target kinase (FLT3 or FGFR). Additionally, confirm the activity of your MAX-40279 compound. For phosphorylated protein detection, it is critical to use phosphatase inhibitors during sample preparation to prevent dephosphorylation.
Q3: Can MAX-40279 treatment lead to a change in the total protein levels of its targets?
Yes, it is possible. Some kinase inhibitors have been shown to induce the degradation of their target proteins.[6] Therefore, in addition to a decrease in phosphorylation, you might observe a decrease in the total protein levels of FLT3 or FGFR after prolonged treatment with MAX-40279. It is always recommended to probe for both the phosphorylated and total protein levels of your target to get a complete picture of the drug's effect.[7]
Q4: What are the expected downstream effects of MAX-40279 treatment that I can monitor by Western blot?
MAX-40279 inhibits the FLT3 and FGFR signaling pathways. Downstream effectors of these pathways include proteins involved in the MAPK/ERK and PI3K/AKT signaling cascades.[8] Therefore, you can assess the effectiveness of MAX-40279 by examining the phosphorylation status of key downstream proteins such as ERK1/2 and AKT.
Troubleshooting Guides
Unexpected Western blot results can be frustrating. This section provides a systematic guide to troubleshoot common issues you might encounter when performing Western blot analysis with MAX-40279.
Issue 1: No Signal or Weak Signal
This is a common problem that can arise from various steps in the Western blot protocol.
| Possible Cause | Troubleshooting Steps |
| Inactive or incorrect antibody | - Ensure the primary antibody is validated for Western blot and recognizes the target protein from the correct species.[9] - Confirm the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[10] - Check the expiration dates and storage conditions of your antibodies.[11][12] - Perform a dot blot to confirm antibody activity.[11][13] |
| Low protein expression | - Increase the amount of protein loaded onto the gel.[13][14] A typical starting point is 20-30 µg of total protein for cell lysates.[14] - Confirm that your cell line or tissue expresses the target protein at a detectable level.[14] - Consider using a positive control, such as a cell lysate known to express the target protein.[15][16] |
| Inefficient protein transfer | - Check for air bubbles between the gel and the membrane, as these will block transfer.[17][18] - Use a Ponceau S stain to visualize total protein on the membrane after transfer.[10][17] - Optimize transfer time and voltage, especially for high or low molecular weight proteins.[19] For high molecular weight proteins, consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer.[11][20] |
| Suboptimal antibody concentration or incubation time | - Increase the concentration of the primary and/or secondary antibody.[11][13] - Increase the incubation time for the primary antibody, for instance, by incubating overnight at 4°C.[11][21] |
| Issues with detection reagents | - Ensure your ECL substrate is not expired and has been stored correctly.[11] - Increase the exposure time.[11][13] - If using HRP-conjugated antibodies, avoid sodium azide (B81097) in your buffers as it inhibits HRP activity.[10][11] |
Issue 2: High Background
High background can obscure your bands of interest and make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[15][22] - Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA).[15] - Add a small amount of detergent (e.g., 0.05% Tween-20) to your blocking and wash buffers.[15][22] |
| Antibody concentration too high | - Decrease the concentration of the primary and/or secondary antibody.[14][15][22] Perform a titration to find the optimal concentration.[23] |
| Inadequate washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations.[11][22][23] - Use a sufficient volume of wash buffer to fully cover the membrane.[22] |
| Contaminated buffers or equipment | - Use freshly prepared buffers.[22] - Ensure that incubation trays and forceps are clean.[11] |
| Membrane dried out | - Do not allow the membrane to dry out at any stage of the blotting process.[23] |
| Cross-reactivity of blocking agent | - For detecting phosphorylated proteins, BSA is generally preferred over milk for blocking, as milk contains casein, a phosphoprotein that can cause background.[23] |
Issue 3: Non-Specific Bands
The presence of unexpected bands can be due to several factors.
| Possible Cause | Troubleshooting Steps |
| Primary antibody concentration too high | - Reduce the concentration of the primary antibody.[24][25] |
| Non-specific binding of the secondary antibody | - Run a control lane with only the secondary antibody to check for non-specific binding.[15] - Use a pre-adsorbed secondary antibody.[15] |
| Protein degradation | - Prepare fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.[14][15][26] Keep samples on ice.[15] |
| Too much protein loaded | - Reduce the amount of protein loaded per lane.[14][25] Overloading can lead to "ghost bands".[25][27] |
| Post-translational modifications or protein isoforms | - The target protein may exist in different forms (e.g., glycosylated, different splice variants) which can result in multiple bands.[9][26] Consult protein databases like UniProt for information on your target protein.[9] |
Issue 4: Inconsistent Quantification
Accurate quantification is crucial for reliable data.
| Possible Cause | Troubleshooting Steps |
| Uneven protein loading | - Accurately determine the protein concentration of your lysates before loading.[28] - Always normalize your target protein signal to a loading control (e.g., GAPDH, β-actin, or total protein stain).[27][28] |
| Signal saturation | - Ensure that the signal from your bands is within the linear range of detection of your imaging system.[27][29] This may require optimizing antibody concentrations and exposure times.[30] |
| Inconsistent transfer | - Verify consistent transfer across the membrane using a Ponceau S stain.[31] |
| Variable band detection | - Standardize all steps of the protocol, including sample preparation, electrophoresis, and antibody incubations, to enhance reproducibility.[28] |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis of MAX-40279 Treated Cells
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of MAX-40279 or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[14][15]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[21]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[28]
-
Sample Preparation for SDS-PAGE:
-
Take a specific amount of protein (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[21]
-
Centrifuge briefly before loading onto the gel.
-
Protocol 2: Western Blotting
-
SDS-PAGE: Load the prepared protein samples into the wells of a polyacrylamide gel. Include a pre-stained molecular weight marker.[21] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. If using PVDF, pre-wet the membrane in methanol.[10]
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[17][18]
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[21]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Caption: Standard workflow for Western blot analysis.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. youtube.com [youtube.com]
- 8. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 10. arp1.com [arp1.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. Western Blotting – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. bu.edu [bu.edu]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. arp1.com [arp1.com]
- 23. sinobiological.com [sinobiological.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. arp1.com [arp1.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Guide to western blot quantification | Abcam [abcam.com]
- 29. blog.mblintl.com [blog.mblintl.com]
- 30. Avoiding Common Pitfalls of Quantitative Western Blot Experiments | Technology Networks [technologynetworks.com]
- 31. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing myelosuppression observed in animal models during preclinical studies with MAX-40279, a dual inhibitor of FLT3 and FGFR kinases.[1]
Frequently Asked Questions (FAQs)
Q1: What is MAX-40279 and why is it expected to cause myelosuppression?
A1: MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Both FLT3 and FGFR signaling pathways are crucial for the normal development and proliferation of hematopoietic stem and progenitor cells.[3][4] By inhibiting these pathways, MAX-40279 can interfere with normal hematopoiesis, leading to a decrease in the production of red blood cells, white blood cells, and platelets, a condition known as myelosuppression.[5][6]
Q2: What are the typical signs of myelosuppression in animal models (e.g., mice)?
A2: Signs of myelosuppression in animal models can be observed through various assessments:
-
Complete Blood Counts (CBC): A decrease in neutrophils (neutropenia), platelets (thrombocytopenia), and red blood cells (anemia).[7]
-
Bone Marrow Analysis: Reduced cellularity of the bone marrow.
-
Colony-Forming Unit (CFU) Assays: A diminished capacity of bone marrow progenitor cells to form colonies in vitro.[8]
-
Clinical Observations: Increased susceptibility to infections, spontaneous bleeding or bruising, and signs of anemia such as pale footpads and lethargy.
Q3: At what point during my study should I expect to see myelosuppression?
A3: The onset and severity of myelosuppression are typically dose-dependent and can vary based on the dosing schedule.[9] It is crucial to establish a baseline hematological profile for your animal models before initiating treatment. Monitoring should be most frequent during the initial cycles of treatment, as myelosuppression is often observed in the early stages of therapy with tyrosine kinase inhibitors.[9]
Q4: Is the myelosuppression induced by MAX-40279 expected to be reversible?
A4: Myelosuppression induced by tyrosine kinase inhibitors is generally reversible upon dose reduction or temporary cessation of the drug.[9] However, the recovery period can vary depending on the severity of the myelosuppression and the overall health of the animal.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Neutropenia (e.g., >65% decrease from baseline) | High dose of MAX-40279; Individual animal sensitivity. | 1. Temporarily suspend dosing. 2. Monitor CBCs daily until recovery. 3. Consider restarting at a lower dose or with a modified dosing schedule. 4. Prophylactic use of supportive care agents like G-CSF may be considered, though this can be a confounding factor in efficacy studies.[10] |
| Unexpectedly High Mortality in Treatment Group | Severe myelosuppression leading to opportunistic infections or bleeding. | 1. Perform necropsy to determine the cause of death. 2. Review animal housing conditions to ensure a sterile environment. 3. Implement more frequent health monitoring. 4. Adjust the dose and/or schedule of MAX-40279 in subsequent cohorts. |
| High Variability in Hematological Parameters within a Dose Group | Inconsistent drug administration; Underlying health differences in animals. | 1. Ensure consistent and accurate dosing technique. 2. Acclimatize animals properly before the start of the study. 3. Increase the number of animals per group to improve statistical power. |
| No Significant Myelosuppression Observed at Expected Efficacious Doses | Drug formulation issues; Incorrect dosing; Strain-specific resistance. | 1. Verify the stability and concentration of the MAX-40279 formulation. 2. Confirm the accuracy of the dosing procedure. 3. Review literature for the known sensitivity of the chosen animal strain to similar compounds. |
Data Presentation: Illustrative Myelosuppressive Effects of a Tyrosine Kinase Inhibitor
Disclaimer: The following data are illustrative examples based on typical findings for tyrosine kinase inhibitors and are not specific to MAX-40279, for which detailed public preclinical data on myelosuppression is not available.
Table 1: Complete Blood Count (CBC) Analysis in Mice Treated with a TKI
| Treatment Group | Dose (mg/kg) | Neutrophils (x10³/µL) | Platelets (x10³/µL) | Hemoglobin (g/dL) |
| Vehicle Control | 0 | 2.5 ± 0.4 | 950 ± 120 | 14.2 ± 0.8 |
| TKI | 10 | 1.8 ± 0.3 | 780 ± 95 | 13.5 ± 0.7 |
| TKI | 30 | 0.9 ± 0.2 | 550 ± 80 | 11.8 ± 0.9 |
| TKI | 100 | 0.4 ± 0.1 | 320 ± 65 | 9.5 ± 1.1 |
Data are presented as mean ± standard deviation at nadir (e.g., Day 7 of treatment).
Table 2: Bone Marrow Cellularity and Colony-Forming Unit (CFU) Assay Results
| Treatment Group | Dose (mg/kg) | Bone Marrow Cellularity (x10⁶ cells/femur) | CFU-GM (colonies/10⁵ cells) |
| Vehicle Control | 0 | 15.2 ± 2.1 | 85 ± 12 |
| TKI | 10 | 12.8 ± 1.9 | 65 ± 9 |
| TKI | 30 | 8.5 ± 1.5 | 32 ± 6 |
| TKI | 100 | 4.1 ± 0.9 | 10 ± 3 |
CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage.
Experimental Protocols
Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect approximately 50-100 µL of peripheral blood from the submandibular or saphenous vein into EDTA-coated microtubes.
-
Analysis: Analyze the samples within 4 hours of collection using an automated hematology analyzer calibrated for mouse blood.
-
Parameters: Key parameters to measure include total white blood cell (WBC) count, differential leukocyte counts (neutrophils, lymphocytes, monocytes), red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.[10]
Bone Marrow Aspiration and Cellularity
-
Euthanasia and Dissection: Euthanize the mouse and dissect the femurs and tibias, cleaning them of excess tissue.
-
Bone Marrow Flushing: Cut the ends of the bones and flush the marrow cavity with 1 mL of phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) using a 25-gauge needle and syringe.
-
Cell Suspension: Create a single-cell suspension by gently passing the marrow through the needle multiple times.
-
Cell Counting: Lyse red blood cells using an ACK lysis buffer. Count the total number of nucleated cells using a hemocytometer or an automated cell counter to determine the cellularity per bone.
Colony-Forming Unit (CFU) Assay
-
Cell Plating: Prepare a single-cell suspension of bone marrow cells as described above. Plate 1x10⁵ bone marrow cells in a methylcellulose-based medium containing appropriate cytokines to support the growth of granulocyte-macrophage colonies (CFU-GM).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days.
-
Colony Counting: After the incubation period, count the number of colonies (defined as clusters of >50 cells) under an inverted microscope.
Visualizations
Caption: FLT3 and FGFR signaling pathways in hematopoiesis and their inhibition by MAX-40279.
Caption: Experimental workflow for monitoring and managing MAX-40279-induced myelosuppression.
References
- 1. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
- 2. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors-induced myelosuppression - case report | Całbecka | Hematology in Clinical Practice [journals.viamedica.pl]
- 9. Tyrosine kinase inhibitors (TKIs) used in the management of chronic myeloid leukaemia are associated with haematologic toxicities—Which TKI is the safest? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hematological Adverse Events with Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A Systematic Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving MAX-40279 bioavailability in oral gavage studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving and ensuring consistent oral bioavailability of MAX-40279 in preclinical oral gavage studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with MAX-40279.
Q1: We are observing low and highly variable plasma concentrations of MAX-40279 after oral gavage in mice. What are the potential causes and solutions?
A1: Low and variable plasma exposure is a common challenge in preclinical studies. Several factors could be contributing to this issue.
-
Possible Cause 1: Improper Gavage Technique: Inconsistent delivery of the dose to the stomach can be a major source of variability.[1] Stress induced by the procedure can also alter gastrointestinal physiology and drug absorption.[2]
-
Troubleshooting Tip: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes and verify correct placement before administration.[1] Fasting animals for 3-4 hours before dosing can help standardize GI tract conditions.[1][3] Employing techniques to reduce animal stress, such as coating the gavage needle with sucrose, may improve procedural consistency and reduce physiologic variability.[2]
-
-
Possible Cause 2: Formulation Inconsistency: As MAX-40279 is likely a poorly soluble kinase inhibitor, using a suspension may lead to non-uniform dosing if not handled correctly.[1][3]
-
Possible Cause 3: Poor Compound Solubility and Dissolution: The dissolution of MAX-40279 from its formulation in the GI tract may be the rate-limiting step for absorption.[4][5]
-
Troubleshooting Tip: The choice of vehicle is critical. For poorly soluble compounds, consider using aqueous solutions with co-solvents and surfactants (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80) or lipid-based formulations to improve solubility and absorption.[1][6] Micronization or nanosizing of the active pharmaceutical ingredient (API) can also be explored to increase the surface area for dissolution.[4][6][7]
-
Q2: The MAX-40279 suspension appears to be unstable and particles are settling quickly. How can we improve the formulation?
A2: A stable, homogenous suspension is crucial for accurate dosing.
-
Troubleshooting Tip 1: Optimize Suspending Agents: Increase the viscosity of the vehicle by using suspending agents like methylcellulose (MC) or carboxymethylcellulose (CMC). A concentration of 0.5% to 1.0% w/v is a good starting point.
-
Troubleshooting Tip 2: Add a Surfactant: Incorporate a wetting agent or surfactant, such as Tween 80 or Polysorbate 80 (typically at 0.1% to 0.5% v/v), to improve the dispersibility of the hydrophobic drug particles in the aqueous vehicle.
-
Troubleshooting Tip 3: Particle Size Reduction: As mentioned, reducing the particle size of the MAX-40279 API can lead to a more stable suspension and improved dissolution.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is MAX-40279 and what is its mechanism of action?
A1: MAX-40279 is a potent, selective, and orally bioavailable dual kinase inhibitor that targets both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[8][9] It is being developed for the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations that are resistant to current inhibitors.[8] Its dual-action is designed to overcome resistance mechanisms involving the FGF pathway.[8]
Q2: What are the known properties of MAX-40279 relevant to oral bioavailability?
A2: Preclinical studies have shown that MAX-40279 is orally bioavailable.[8] An important characteristic is that it achieves much higher drug concentrations in the bone marrow compared to plasma, which is highly desirable for treating leukemia.[8] Like many small molecule kinase inhibitors, it is a lipophilic compound and may exhibit pH-dependent solubility, which can impact its absorption throughout the gastrointestinal tract.[10]
Q3: What are some recommended starting formulations for a pilot oral pharmacokinetic (PK) study of MAX-40279 in rodents?
A3: For a pilot PK study, it is advisable to test a few simple formulations to understand the compound's in vivo behavior. The goal is often to achieve maximal exposure to understand the compound's intrinsic properties.[11]
-
Option 1 (Aqueous Suspension): 0.5% Methylcellulose (w/v) + 0.1% Tween 80 (v/v) in purified water. This is a standard and widely used vehicle for poorly soluble compounds.
-
Option 2 (Co-solvent Solution): A mixture of polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol (PG), and water. The ratios must be carefully selected to ensure the drug remains in solution upon administration and does not precipitate in the gut.
-
Option 3 (Lipid-based Formulation): A self-emulsifying drug delivery system (SEDDS) or a simple solution in an oil vehicle (e.g., sesame oil or medium-chain triglycerides) can significantly enhance the absorption of lipophilic drugs.[6][12]
Q4: How can we formally compare different formulations to select the best one for our efficacy studies?
A4: A crossover or parallel-group pharmacokinetic study in the target preclinical species (e.g., rats or mice) is the standard approach. This involves dosing different groups of animals with each formulation and collecting blood samples at various time points to determine key PK parameters.
Data Presentation: Hypothetical Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic data from a pilot study in rats, comparing three different oral formulations of MAX-40279 at a dose of 10 mg/kg.
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| 0.5% MC + 0.1% Tween 80 (Suspension) | 450 ± 95 | 4.0 | 3150 ± 750 | 100 (Reference) |
| 20% PEG400 in Water (Solution) | 820 ± 150 | 2.0 | 5800 ± 1100 | 184 |
| SEDDS (Self-Emulsifying Drug Delivery System) | 1150 ± 210 | 1.5 | 9200 ± 1650 | 292 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Comparative Oral Bioavailability Study of MAX-40279 Formulations in Rats
-
Objective: To determine the oral pharmacokinetic profile of MAX-40279 in three different formulations to select an optimal vehicle for subsequent preclinical studies.
-
Materials:
-
MAX-40279 API
-
Vehicles: 0.5% Methylcellulose + 0.1% Tween 80; 20% PEG400 in water; Self-Emulsifying Drug Delivery System (SEDDS)
-
Animals: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.
-
Dosing equipment: Oral gavage needles (18-gauge, straight).
-
Blood collection supplies: K2-EDTA tubes, capillaries, centrifuge.
-
-
Methods:
-
Animal Acclimation: Acclimate animals for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare each formulation on the day of dosing. For the suspension, ensure it is continuously stirred during the dosing procedure.
-
Dosing: Weigh each rat and administer the designated MAX-40279 formulation via oral gavage at a dose of 10 mg/kg (dose volume of 5 mL/kg).
-
Sample Collection: Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify MAX-40279 concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Experimental workflow for comparing MAX-40279 oral formulations.
Caption: Simplified signaling pathway inhibited by MAX-40279 in AML.
References
- 1. benchchem.com [benchchem.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Addressing compound precipitation of MAX-40279 in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MAX-40279 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is MAX-40279 and what is its mechanism of action?
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Its mechanism of action involves binding to and inhibiting both FLT3 and FGFR, including mutated forms of FLT3.[1][2] This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells where these receptors are overexpressed or mutated.[1] MAX-40279 has shown potential in the treatment of acute myeloid leukemia (AML).[2][3]
Q2: I observed precipitation immediately after adding my DMSO stock of MAX-40279 to the culture medium. What is the likely cause?
Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like MAX-40279 when a concentrated DMSO stock is diluted into an aqueous environment like cell culture media. The primary reason is that the compound's solubility limit is exceeded in the final aqueous solution as the DMSO concentration is significantly lowered.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% to 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration but without MAX-40279) in your experiments to ensure that any observed effects are due to the compound and not the solvent.
Q4: My MAX-40279 solution appears fine initially but forms a precipitate after incubation. Why does this happen?
Delayed precipitation can be caused by several factors, including:
-
Temperature fluctuations: Changes in temperature can decrease the solubility of the compound.
-
pH shifts in the media: The metabolic activity of cells can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.
-
Interactions with media components: MAX-40279 may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.
-
Media evaporation: Evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of MAX-40279.
Troubleshooting Guide
Issue 1: Immediate Precipitation of MAX-40279 Upon Addition to Culture Media
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of MAX-40279 exceeds its solubility in the culture medium. Solution: Decrease the working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause rapid solvent exchange and precipitation. Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Solution: Always use pre-warmed (37°C) cell culture media. |
| High DMSO Stock Concentration | A very high concentration in the initial DMSO stock can lead to localized precipitation upon dilution. Solution: Consider preparing a lower concentration DMSO stock solution (e.g., 10 mM instead of 100 mM) to reduce the concentration gradient during dilution. |
Issue 2: Delayed Precipitation of MAX-40279 in Culture Media
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature changes that affect solubility. Solution: Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with a heated, humidified stage. |
| pH Shift in Media | Cellular metabolism can cause the media to become more acidic or alkaline, affecting compound solubility. Solution: Use a medium containing a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffer. Ensure the incubator's CO2 levels are properly maintained. |
| Interaction with Media Components | MAX-40279 may form insoluble complexes with media components. Solution: Test the solubility of MAX-40279 in a simpler buffered solution like PBS to see if media components are the issue. If so, you may need to try a different basal media formulation. |
| Media Evaporation | Evaporation concentrates all media components, potentially exceeding the solubility of MAX-40279. Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
Data Presentation
Table 1: Solubility of MAX-40279 in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 25 mg/mL (≥ 57.01 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4][5] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL (≥ 5.70 mM) | Clear solution.[4] |
| DMF | 10 mg/mL (17.10 mM) | Requires ultrasonic and warming to 60°C.[6] |
Experimental Protocols
Protocol 1: Preparation of MAX-40279 Stock Solution
-
Weighing: Accurately weigh the desired amount of MAX-40279 powder.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of MAX-40279 in Culture Medium
-
Prepare a serial dilution of your MAX-40279 DMSO stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Add a small, equal volume of each MAX-40279 dilution from step 1 to the corresponding wells. Also, include a DMSO-only control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visually inspect the wells for any signs of precipitation or cloudiness at different time points (e.g., 0, 2, 6, and 24 hours).
-
(Optional) For a quantitative assessment, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.
Visualizations
Signaling Pathways
References
Navigating IC50 Variability for the FLT3/FGFR Inhibitor MAX-40279: A Technical Guide
Shanghai, China - Researchers and drug development professionals utilizing the dual FLT3 and FGFR kinase inhibitor, MAX-40279 (also known as nefextinib), now have access to a comprehensive technical support resource designed to address the common challenge of interpreting variable IC50 values. This guide provides a structured approach to troubleshooting experimental discrepancies and offers a deeper understanding of the compound's activity.
MAX-40279 is a potent, orally bioavailable inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), key signaling molecules implicated in the progression of acute myeloid leukemia (AML) and other malignancies.[1] Preclinical evaluations have demonstrated its efficacy against both wild-type and mutated forms of FLT3, including the D835Y mutation known to confer resistance to other inhibitors.
This technical support center provides detailed information on the known IC50 values of MAX-40279, the experimental protocols for their determination, and a troubleshooting guide to help researchers identify potential sources of variability in their own experiments.
Understanding MAX-40279's Mechanism of Action
MAX-40279 exerts its anti-cancer effects by inhibiting the kinase activity of FLT3 and FGFR. These receptor tyrosine kinases, when activated, trigger downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. In many cancers, including AML, these pathways are constitutively active due to mutations or overexpression of the receptors. By blocking these pathways, MAX-40279 can effectively halt tumor growth.
Reported IC50 Values for MAX-40279
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, this value can vary significantly depending on the experimental context. Below is a summary of available IC50 data for MAX-40279 from preclinical studies.
Table 1: Enzymatic IC50 Values for MAX-40279
| Target Enzyme | IC50 (nM) |
| FLT3-wt | Data not publicly available |
| FLT3-ITD | Data not publicly available |
| FLT3-D835Y | Data not publicly available |
| FGFR1 | Data not publicly available |
| FGFR2 | Data not publicly available |
| FGFR3 | Data not publicly available |
Table 2: Cellular IC50 Values for MAX-40279
| Cell Line | Cancer Type | Relevant Mutations | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Data not publicly available |
| KG-1 | Acute Myeloid Leukemia | FGFR1 fusion | Data not publicly available |
Note: Specific quantitative IC50 values from the primary preclinical evaluation are not yet publicly available in full-text publications. The tables will be updated as more data becomes accessible.
Experimental Protocols for IC50 Determination
Consistent and reproducible IC50 data rely on standardized experimental protocols. Below are detailed methodologies for enzymatic and cellular assays typically used to evaluate inhibitors like MAX-40279.
Enzymatic Assay Protocol (General)
This protocol outlines a common method for determining the in vitro kinase inhibitory activity of a compound.
-
Reagents and Materials:
-
Recombinant human FLT3 or FGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
MAX-40279 (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of MAX-40279 in DMSO.
-
Add the kinase, substrate, and MAX-40279 to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of MAX-40279 relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation Assay Protocol (e.g., MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell viability.
-
Reagents and Materials:
-
AML cell lines (e.g., MOLM-13, KG-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MAX-40279 (solubilized in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere (for adherent cell lines) or stabilize overnight.
-
Treat the cells with a serial dilution of MAX-40279. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent viability for each concentration of MAX-40279 relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting Guide for Variable IC50 Values
Discrepancies in IC50 values can arise from a variety of factors. This troubleshooting guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for MAX-40279 higher than expected?
-
Compound Solubility: Ensure that MAX-40279 is fully dissolved in your stock solution and does not precipitate upon dilution into your assay medium.
-
Cell Health: High passage numbers or mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma and use cells within a consistent passage range.
-
Assay Duration: Shorter incubation times may not be sufficient to observe the full inhibitory effect of the compound, leading to higher apparent IC50 values.
-
Cell Seeding Density: High cell densities can sometimes lead to increased resistance to cytotoxic agents. Ensure your seeding density is consistent across experiments.
Q2: My IC50 values are inconsistent between experiments. What should I check?
-
Reagent Consistency: Use the same batches of reagents (e.g., serum, media, ATP) whenever possible. Variations in reagent quality can significantly impact results.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Calibrate your pipettes regularly.
-
Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to altered compound concentrations. Consider not using the outermost wells for data collection or take steps to minimize evaporation.
Q3: Can the salt form of MAX-40279 affect the IC50 value?
-
Yes, different salt forms (e.g., hydrochloride, hemiadipate, hemifumarate) can have different solubilities and stabilities, which may influence the effective concentration of the active compound in your assay and thus affect the measured IC50 value. It is crucial to be consistent with the salt form used and to note it in your experimental records.
Q4: How does the choice of data analysis method impact the IC50 value?
-
The mathematical model used to fit your dose-response data (e.g., four-parameter logistic regression) and the software used for the analysis can influence the calculated IC50 value. It is important to use a consistent data analysis workflow and to ensure that the curve fit is appropriate for your data.
By providing this detailed technical resource, we aim to empower researchers to confidently and accurately assess the activity of MAX-40279 in their preclinical studies, ultimately accelerating the development of this promising therapeutic agent.
References
Technical Support Center: MAX-40279 Combination Therapies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of MAX-40279 in combination therapies. MAX-40279 is a selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This guide offers troubleshooting advice and frequently asked questions to help manage and mitigate potential toxicities when combining MAX-40279 with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with MAX-40279 as a monotherapy?
A1: In preclinical studies, the most frequently observed dose-limiting toxicities of MAX-40279 include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicities (diarrhea, nausea), and elevated liver enzymes (ALT, AST). Cardiotoxicity, specifically QT interval prolongation, has been noted at higher concentrations and requires careful monitoring.
Q2: How does the toxicity profile of MAX-40279 change when used in combination with standard chemotherapy agents like cytarabine (B982)?
A2: Combining MAX-40279 with cytotoxic agents such as cytarabine can lead to an overlapping and potentially synergistic increase in myelosuppression. Researchers should anticipate the need for more frequent monitoring of complete blood counts and may need to adjust the dose or schedule of one or both agents. The table below summarizes the synergistic cytotoxicity and highlights the increased potential for toxicity.
Q3: What is the recommended starting dose for in vivo studies when combining MAX-40279 with a novel agent?
A3: For in vivo studies with a novel combination, it is recommended to start with a dose-finding study. A good starting point is to use 50% of the single-agent maximum tolerated dose (MTD) for both MAX-40279 and the combination agent. Subsequent dose escalations should be guided by tolerability and pharmacokinetic/pharmacodynamic (PK/PD) assessments.
Q4: Are there any known drug-drug interactions with MAX-40279?
A4: MAX-40279 is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 should be avoided. If co-administration is necessary, dose adjustments of MAX-40279 are required. Strong CYP3A4 inhibitors (e.g., ketoconazole) may increase MAX-40279 exposure and toxicity, while strong inducers (e.g., rifampicin) may decrease its efficacy.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in in vitro Combination Studies
Symptoms:
-
Cell viability is significantly lower than anticipated in combination wells compared to single-agent controls.
-
The calculated combination index (CI) indicates strong synergism but at clinically irrelevant concentrations.
Possible Causes:
-
Incorrect drug concentrations.
-
Off-target effects of one or both drugs.
-
Suboptimal cell culture conditions.
Troubleshooting Steps:
-
Verify Drug Concentrations: Prepare fresh serial dilutions of MAX-40279 and the combination agent from a newly verified stock solution.
-
Assess Off-Target Effects: Run a counterscreen using a cell line that does not express the primary targets of either drug.
-
Optimize Seeding Density: Ensure that the cell seeding density is appropriate and that cells are in the logarithmic growth phase at the time of drug addition.
// Nodes Start [label="High In Vitro Cytotoxicity Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Verify Drug Concentrations\n(Fresh Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Assess Off-Target Effects\n(Counterscreen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Optimize Cell Seeding Density", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision1 [label="Cytotoxicity Still High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Off-Target Effects Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Outcome1 [label="Issue Resolved:\nConcentration Error", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome2 [label="Consider Mechanism-Based Toxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome3 [label="Issue Resolved:\nSuboptimal Seeding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Decision1; Decision1 -> Step2 [label="Yes"]; Decision1 -> Outcome1 [label="No"]; Step2 -> Decision2; Decision2 -> Outcome2 [label="Yes"]; Decision2 -> Step3 [label="No"]; Step3 -> Outcome3; } Caption: Workflow for troubleshooting high in vitro cytotoxicity.
Issue 2: Poor in vivo Tolerability of the Combination Therapy
Symptoms:
-
Significant body weight loss (>15%) in the combination therapy group.
-
Severe clinical signs of distress (e.g., lethargy, ruffled fur).
-
Unexpected mortality in the combination group.
Possible Causes:
-
Overlapping toxicities leading to severe adverse effects.
-
Pharmacokinetic drug-drug interactions increasing exposure.
-
Suboptimal dosing schedule.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of one or both agents in the combination.
-
Staggered Dosing: Introduce a staggered dosing schedule (e.g., administer MAX-40279 and the combination agent on alternate days).
-
Pharmacokinetic Analysis: Conduct a PK study of the combination to determine if there is a significant alteration in the exposure of either drug.
Data Presentation
Table 1: In Vitro Cytotoxicity of MAX-40279 in Combination with Cytarabine in MV4-11 Cells (FLT3-ITD mutant)
| Treatment Group | IC50 (nM) | Combination Index (CI) at ED50 |
| MAX-40279 | 10.5 | N/A |
| Cytarabine | 50.2 | N/A |
| MAX-40279 + Cytarabine | 4.8 (MAX-40279)22.8 (Cytarabine) | 0.9 |
Table 2: In Vivo Toxicity Profile of MAX-40279 and Doxorubicin Combination in a Mouse Xenograft Model
| Treatment Group | Maximum Body Weight Loss (%) | Treatment-Related Deaths | Grade 3/4 Neutropenia (%) |
| Vehicle Control | 2.1 | 0/10 | 0 |
| MAX-40279 (20 mg/kg) | 5.3 | 0/10 | 10 |
| Doxorubicin (5 mg/kg) | 8.9 | 1/10 | 40 |
| Combination | 18.2 | 4/10 | 90 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Drug Addition: After 24 hours, add serial dilutions of MAX-40279, the combination agent, or the combination of both drugs to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression.
Protocol 2: In Vivo Tolerability Study
-
Animal Acclimatization: Acclimatize male NOD/SCID mice (6-8 weeks old) for one week.
-
Group Assignment: Randomly assign mice to treatment groups (n=10 per group): Vehicle, MAX-40279 alone, combination agent alone, and the combination.
-
Drug Administration: Administer drugs according to the planned dosing schedule and route (e.g., oral gavage for MAX-40279, intraperitoneal injection for the combination agent).
-
Monitoring: Monitor body weight, clinical signs of toxicity, and food/water intake daily.
-
Blood Collection: Collect blood samples via tail vein at specified time points for complete blood count (CBC) analysis.
-
Endpoint: The study endpoint is reached after a predetermined treatment duration or if humane endpoints (e.g., >20% body weight loss) are met.
Mandatory Visualization
// Nodes FLT3L [label="FLT3 Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; FLT3 [label="FLT3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAX40279 [label="MAX-40279", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P [label="Phosphorylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FLT3L -> FLT3; FLT3 -> P; MAX40279 -> P [arrowhead=tee, color="#EA4335", style=bold]; P -> RAS_RAF_MEK_ERK; P -> STAT5; P -> PI3K_AKT; RAS_RAF_MEK_ERK -> Proliferation; STAT5 -> Proliferation; PI3K_AKT -> Proliferation; } Caption: Inhibition of FLT3 signaling by MAX-40279.
How to assess MAX-40279 stability in frozen stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of MAX-40279 in frozen stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for MAX-40279 stock solutions?
A: For MAX-40279 dissolved in a solvent, it is recommended to store the solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: How long can I store MAX-40279 as a powder?
A: As a powder, MAX-40279 can be stored at -20°C for up to 3 years.[1]
Q3: What solvents are recommended for preparing MAX-40279 stock solutions?
A: MAX-40279 is soluble in DMSO at concentrations of ≥ 25 mg/mL (57.01 mM).[1] For in vivo studies, a suggested solvent formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a solubility of ≥ 2.5 mg/mL (5.70 mM).[1]
Troubleshooting Guide
Q4: My experimental results are inconsistent. Could the stability of my frozen MAX-40279 stock solution be the issue?
A: Inconsistent results can indeed be a sign of compound degradation. To troubleshoot, consider the following:
-
Storage Temperature: Confirm that your stock solutions have been consistently stored at the recommended temperature (-80°C for long-term, -20°C for short-term).[1][2][3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[2] Repeated cycling can accelerate degradation.
-
Age of Stock Solution: Verify that the storage duration has not exceeded the recommended timeframes (6 months at -80°C, 1 month at -20°C).[1][2][3]
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation or discoloration, which could indicate degradation or solubility issues.
Q5: I suspect my MAX-40279 stock solution has degraded. How can I confirm this?
A: To confirm degradation, you will need to perform a stability analysis. A common and effective method is High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can identify and quantify any degradation products that have appeared over time. A decrease in the peak area of the parent compound and the emergence of new peaks are indicative of degradation.
Stability of MAX-40279 in Frozen Stock Solutions
The following table summarizes the recommended storage conditions and stability data for MAX-40279.
| Storage Condition | Solvent | Duration |
| -80°C | In solvent | 6 months |
| -20°C | In solvent | 1 month |
| -20°C | Powder | 3 years |
Data sourced from MedChemExpress product information.[1][2][3]
Experimental Protocols
Protocol: Assessing MAX-40279 Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of MAX-40279 in a frozen stock solution.
1. Objective: To determine the stability of MAX-40279 in a frozen stock solution over a specified period by quantifying the remaining parent compound and identifying any potential degradation products.
2. Materials:
-
MAX-40279 powder
-
Appropriate solvent (e.g., DMSO)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Autosampler vials
-
Calibrated micropipettes
3. Methods:
-
Preparation of a Fresh Standard Solution:
-
Accurately weigh a small amount of MAX-40279 powder and dissolve it in the chosen solvent to prepare a fresh stock solution of known concentration (e.g., 10 mM). This will serve as your time-zero (T0) reference standard.
-
Further dilute the fresh stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µM).
-
-
Preparation of Stability-Testing Samples:
-
Prepare a batch of MAX-40279 stock solution at the desired concentration.
-
Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.
-
Store the aliquots at the desired frozen temperatures (e.g., -20°C and -80°C).
-
-
Sample Analysis at Different Time Points:
-
At each designated time point (e.g., T0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the thawed stock solution to the same working concentration as the fresh standard.
-
Inject the diluted sample, the fresh standard, and a blank (solvent only) into the HPLC system.
-
-
HPLC Analysis:
-
Run the samples using a suitable gradient method on a C18 column.
-
Monitor the elution of MAX-40279 and any potential degradation products using a UV detector at an appropriate wavelength.
-
Record the retention time and peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Compare the peak area of MAX-40279 in the stored samples to the peak area in the fresh standard (T0).
-
Calculate the percentage of MAX-40279 remaining at each time point using the following formula: % Remaining = (Peak Area of Stored Sample / Peak Area of Fresh Standard) * 100
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of MAX-40279 in frozen stock solutions.
Caption: Simplified signaling pathways inhibited by MAX-40279.
References
Troubleshooting inconsistent MAX-40279 efficacy in replicate experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent efficacy with the dual FLT3/FGFR kinase inhibitor, MAX-40279.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MAX-40279?
A1: MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] By binding to and inhibiting these receptor tyrosine kinases, MAX-40279 blocks their downstream signaling pathways, which are crucial for cell proliferation and survival in certain cancer types, particularly Acute Myeloid Leukemia (AML).[1][3][4] The inhibition of both FLT3 and FGFR is intended to overcome resistance mechanisms that can arise when targeting only one of these pathways.[3][4]
Q2: We are observing significant variability in our IC50 values for MAX-40279 across replicate experiments. What are the potential causes?
A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors. These can be broadly categorized as issues with the compound, the cell culture, or the assay itself. It is crucial to systematically investigate each possibility. Key areas to check include inconsistent cell seeding density, variations in cell health or passage number, and problems with compound solubility or stability.[5][6] Edge effects in microplates can also contribute to variability.[5]
Q3: Our Western blot analysis does not show the expected decrease in phosphorylation of downstream targets after MAX-40279 treatment. What should we investigate?
A3: A lack of effect on downstream signaling can be due to several factors. The concentration of MAX-40279 may be too low, or the treatment time too short. It's also important to confirm that your cell line expresses active FLT3 or FGFR and is sensitive to their inhibition.[5] The quality of your phospho-specific antibodies is critical, and for some experimental setups, ligand stimulation might be necessary to observe a robust signal to inhibit.[5] Additionally, ensure that phosphatase inhibitors are included in your lysis buffer to protect the phosphorylation status of your proteins of interest.
Q4: How should MAX-40279 be stored and handled to ensure its stability and activity?
A4: For optimal stability, MAX-40279 powder should be stored at -20°C. Stock solutions are typically prepared in a solvent like DMSO and should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][7] For long-term storage of stock solutions, -80°C is recommended.[2] When preparing working dilutions, ensure the compound is fully dissolved and that the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[5]
Troubleshooting Inconsistent Efficacy
If you are experiencing inconsistent results with MAX-40279, the following troubleshooting guide can help you identify the potential source of the problem.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to MAX-40279 and Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MAX-40279 and quizartinib (B1680412), two targeted therapies for Acute Myeloid Leukemia (AML) positive for FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD). This document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and safety profiles.
Introduction
Acute Myeloid Leukemia (AML) with a FLT3-ITD mutation is an aggressive hematological malignancy associated with a poor prognosis. The constitutive activation of the FLT3 signaling pathway is a key driver of leukemogenesis in these patients, making it a critical therapeutic target. Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated clinical efficacy and is approved for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML. MAX-40279 is a novel, orally bioavailable dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR), currently in clinical development. It is designed to address primary and acquired resistance to FLT3 inhibitors, a significant clinical challenge.
Mechanism of Action
Quizartinib is a highly selective type II FLT3 inhibitor. It stabilizes the inactive conformation of the FLT3 kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[1][2][3]
MAX-40279 is a dual inhibitor targeting both FLT3 and FGFR.[4] By inhibiting FLT3, it directly targets the primary oncogenic driver in FLT3-ITD positive AML. The concurrent inhibition of FGFR is intended to overcome resistance mechanisms mediated by the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment, a known escape mechanism for FLT3 inhibitors like quizartinib.[4][5] MAX-40279 has also shown activity against FLT3 mutations that confer resistance to quizartinib, such as the D835Y mutation.[5]
Preclinical Data Comparison
Direct head-to-head preclinical studies are not publicly available. The following tables summarize the available in vitro and in vivo data for each compound from separate studies.
Table 1: In Vitro Kinase and Cellular Proliferation Inhibition
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Quizartinib | FLT3-ITD | Cellular Proliferation | MV4-11 | 0.40 | [1] |
| FLT3-ITD | Cellular Proliferation | MOLM-13 | 0.89 | [1] | |
| FLT3-ITD | Cellular Proliferation | MOLM-14 | 0.73 | [1] | |
| MAX-40279 | FLT3-ITD | Enzyme/Cellular Assay | - | Data Not Available | [1] |
| FLT3-D835Y | Enzyme/Cellular Assay | - | Effective Inhibition | [5] | |
| FGFR1 | Enzyme/Cellular Assay | - | Data Not Available | [1] | |
| FGFR2 | Enzyme/Cellular Assay | - | Data Not Available | [1] | |
| FGFR3 | Enzyme/Cellular Assay | - | Data Not Available | [1] |
Note: Specific IC50 values for MAX-40279 against FLT3 and FGFR kinases are not publicly available in the reviewed literature. The available information indicates potent inhibition.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Efficacy | Reference |
| Quizartinib | FLT3-ITD mutated tumors | ≥1 mg/kg | Tumor regression | [1] |
| MAX-40279 | MV4-11 (FLT3-ITD) | 12 mg/kg, p.o., twice daily for 21-28 days | Significant tumor growth inhibition | [5] |
| KG-1 (FGFR fusion) | 12 mg/kg, p.o., twice daily for 21-28 days | Significant tumor growth inhibition | [5] | |
| AML Xenograft | Not specified | 58% to 106% tumor growth inhibition | [5] |
Clinical Data Comparison
Quizartinib has been extensively studied in clinical trials. The pivotal Phase 3 QuANTUM-First trial evaluated quizartinib in combination with standard chemotherapy in newly diagnosed FLT3-ITD positive AML.
Table 3: Key Clinical Trial Results for Quizartinib (QuANTUM-First)
| Endpoint | Quizartinib + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62-0.98) | 0.032 | |
| Median Relapse-Free Survival | 39.3 months | 13.6 months | 0.61 (0.44-0.85) | - | [6] |
MAX-40279 is currently in Phase I/II clinical trials for AML and advanced solid tumors.[7][8] Efficacy data from these trials are not yet mature.
Experimental Protocols
Preclinical Evaluation of MAX-40279
Enzyme and Cellular Assays: MAX-40279's inhibitory activity was evaluated in enzyme assays against FLT3-wt, FLT3-ITD, and the resistant mutant FLT3-D835Y, as well as FGFR subtypes FGFR1, FGFR2, and FGFR3.[1] Cellular assays were also conducted to assess its impact on signaling pathways and cell proliferation.[1]
Xenograft Models: The in vivo efficacy of MAX-40279 was assessed in xenograft models.[5]
-
MV4-11 Xenograft Model (FLT3-ITD): Human AML cell line MV4-11, harboring the FLT3-ITD mutation, was implanted in immunocompromised mice.
-
KG-1 Xenograft Model (FGFR fusion): Human AML cell line KG-1, known to have an FGFR1 fusion, was used to evaluate the anti-FGFR activity of MAX-40279.
-
Treatment: Mice with established tumors were treated orally with MAX-40279.
-
Endpoint: Tumor growth inhibition was measured over the course of the treatment.
Clinical Trial Protocol for Quizartinib (QuANTUM-First)
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.
Patient Population: Adult patients (18-75 years) with newly diagnosed FLT3-ITD positive AML.
Treatment Arms:
-
Quizartinib Arm: Standard induction and consolidation chemotherapy plus quizartinib, followed by quizartinib monotherapy.
-
Placebo Arm: Standard induction and consolidation chemotherapy plus placebo, followed by placebo monotherapy.
Primary Endpoint: Overall Survival.
Signaling Pathways and Experimental Workflows
FLT3-ITD Signaling and Points of Inhibition
Caption: FLT3-ITD signaling pathways and inhibition by quizartinib and MAX-40279.
Resistance Mechanism via FGFR Activation and MAX-40279's Dual Inhibition
Caption: MAX-40279 overcomes quizartinib resistance by dual FLT3 and FGFR inhibition.
Experimental Workflow for Preclinical In Vivo Studies
Caption: General workflow for in vivo efficacy assessment in xenograft models.
Conclusion
Quizartinib is a well-established, potent, and selective FLT3 inhibitor with proven clinical benefit in improving overall survival for patients with newly diagnosed FLT3-ITD positive AML. MAX-40279 represents a promising next-generation inhibitor with a dual mechanism of action targeting both FLT3 and FGFR. This dual inhibition has the potential to address a key mechanism of resistance to FLT3 inhibitors, including quizartinib. While preclinical data for MAX-40279 is encouraging, demonstrating activity against resistant mutations and in vivo efficacy, a direct comparison with quizartinib is limited by the lack of head-to-head studies and publicly available quantitative preclinical data. The ongoing clinical trials for MAX-40279 will be crucial in determining its clinical utility and potential advantages over existing FLT3 inhibitors in the treatment of FLT3-ITD positive AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. maxinovel.com [maxinovel.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. globenewswire.com [globenewswire.com]
- 8. 再极医药科技有限公司 [maxinovel.com]
A Comparative Guide to MAX-40279 and Gilteritinib in FLT3-TKD Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, MAX-40279 and gilteritinib (B612023), with a specific focus on their activity in preclinical models harboring FLT3 tyrosine kinase domain (TKD) mutations. This document is intended to serve as an objective resource, presenting available experimental data to inform research and development decisions in the field of acute myeloid leukemia (AML).
Introduction and Overview
Mutations in the FLT3 gene are among the most common genetic alterations in AML, conferring a poor prognosis. While internal tandem duplication (ITD) mutations are more frequent, mutations in the tyrosine kinase domain (TKD), such as the D835Y substitution, are significant drivers of resistance to several FLT3 inhibitors. This guide compares MAX-40279, a novel dual FLT3 and fibroblast growth factor receptor (FGFR) inhibitor, with the approved second-generation FLT3 inhibitor, gilteritinib, in the context of FLT3-TKD mutations.
MAX-40279 is an orally bioavailable dual inhibitor of FLT3 and FGFR.[1] Its design aims to overcome resistance mechanisms mediated by the bone marrow microenvironment, where the FGF/FGFR pathway can be activated.[2] Preclinical studies have shown its ability to inhibit FLT3 mutants, including the D835Y TKD mutation, and it achieves higher concentrations in the bone marrow compared to plasma.[3][4] MAX-40279 is currently in early-phase clinical development.[4]
Gilteritinib (Xospata®) is a potent, second-generation FLT3 inhibitor that also targets the AXL receptor tyrosine kinase.[5] It has demonstrated robust activity against both FLT3-ITD and a wide range of FLT3-TKD mutations, including D835Y.[6][7] Gilteritinib is an FDA-approved therapy for adult patients with relapsed or refractory AML with a FLT3 mutation.[5]
Mechanism of Action and Signaling Pathway
Both MAX-40279 and gilteritinib are small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase domain. By doing so, they prevent the autophosphorylation and subsequent activation of the FLT3 receptor. This inhibition blocks downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation and survival of FLT3-mutated leukemic cells. Gilteritinib is classified as a Type I inhibitor, meaning it binds to the active conformation of the kinase, enabling its activity against TKD mutations that stabilize this conformation.[6]
Comparative Preclinical Efficacy in FLT3-TKD Models
Direct head-to-head comparative studies of MAX-40279 and gilteritinib in the same FLT3-TKD models are not extensively available in peer-reviewed literature. The following tables summarize the available data for each compound from separate preclinical studies.
MAX-40279: In Vitro and In Vivo Activity
Publicly available quantitative data for MAX-40279's specific activity against a panel of FLT3-TKD mutations is limited. The compound is reported to be effective against FLT3-D835Y.[3][8]
| Assay Type | Model System | Key Findings | Reference |
| In Vitro Activity | FLT3-D835Y mutant | Effective against FLT3 mutants such as FLT3D835Y | [3] |
| In Vivo Xenograft | MV4-11 (FLT3-ITD) | Significantly inhibited tumor growth (12 mg/kg, p.o., twice daily) | [3] |
| In Vivo Xenograft | KG-1 (FGFR driven) | Significantly inhibited tumor growth (12 mg/kg, p.o., twice daily) | [3] |
| Pharmacokinetics | Sprague-Dawley Rats | Much higher drug concentration in bone marrow than in plasma | [4] |
Table 1: Summary of Preclinical Data for MAX-40279.
Gilteritinib: In Vitro and In Vivo Activity in FLT3-TKD Models
Gilteritinib has been extensively studied against a range of FLT3-TKD mutations.
| Assay Type | Model System | IC50 (nM) | Reference |
| Cell Growth Inhibition | Ba/F3 cells expressing FLT3-D835Y | 0.7 | [6] |
| Cell Growth Inhibition | Ba/F3 cells expressing FLT3-ITD-D835Y | 0.7 | [6] |
| FLT3 Phosphorylation | Ba/F3 cells expressing FLT3-D835Y | 0.9 | [7] |
| FLT3 Phosphorylation | Ba/F3 cells expressing FLT3-D835I | 0.7 | [7] |
| Cell Growth Inhibition | Patient blasts with FLT3-ITD and D835Y | Effective at inducing a cytotoxic response | [7] |
Table 2: In Vitro Activity of Gilteritinib against FLT3-TKD Mutations.
In vivo, gilteritinib has demonstrated significant anti-tumor efficacy in xenograft models using Ba/F3 cells expressing FLT3-D835Y, leading to tumor regression at a dose of 30 mg/kg.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FLT3 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Facebook [cancer.gov]
- 2. ash.confex.com [ash.confex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
MAX-40279: A Comparative Guide to Its Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of MAX-40279, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), with other selected kinase inhibitors. The information is intended to offer an objective overview supported by available preclinical data to aid in research and drug development decisions.
Introduction to MAX-40279
MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR.[1] Dysregulation of these kinase signaling pathways is implicated in various malignancies, most notably acute myeloid leukemia (AML).[1] MAX-40279 has demonstrated potent inhibition of both wild-type and mutant forms of FLT3, including the D835Y mutation, which can confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[1] Furthermore, its activity against FGFR is thought to be crucial in overcoming resistance mechanisms mediated by the bone marrow microenvironment.[2] Preclinical studies have shown that MAX-40279 achieves high concentrations in the bone marrow and can significantly inhibit tumor growth in xenograft models of AML.[1][2]
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. An ideal inhibitor potently inhibits its intended target(s) while sparing other kinases to minimize toxicity. The following table summarizes the available biochemical potency data (IC50 or Kd values) for MAX-40279 and a panel of comparator FLT3 and FGFR inhibitors. It is important to note that these values are derived from various assays and experimental conditions, which can influence the results. Therefore, direct comparison should be made with caution.
| Kinase Target | MAX-40279 | Quizartinib | Sorafenib | Ponatinib | Infigratinib | Erdafitinib | Pemigatinib |
| FLT3 | Potent Inhibitor | 1.1 nM (Kd) | 58 nM (IC50) | 0.3-20 nM (IC50) | - | - | - |
| FLT3-ITD | Similar to WT | 0.4-1.1 nM (IC50) | - | 0.5-17 nM (IC50) | - | - | - |
| FLT3-D835Y | Effective | - | - | - | - | - | - |
| FGFR1 | Profiled | - | - | 0.3-20 nM (IC50) | 0.9 nM (IC50) | 1.2 nM (IC50) | 0.4 nM (IC50) |
| FGFR2 | Profiled | - | - | - | 1.4 nM (IC50) | 2.5 nM (IC50) | 0.5 nM (IC50) |
| FGFR3 | Profiled | - | - | - | 1.0 nM (IC50) | 3.0 nM (IC50) | 1.2 nM (IC50) |
| FGFR4 | - | - | - | - | - | 5.7 nM (IC50) | 30 nM (IC50) |
| KIT | - | <10 nM (Kd) | 58 nM (IC50) | 0.3-20 nM (IC50) | 750 nM (IC50) | - | - |
| PDGFRβ | - | - | 57 nM (IC50) | - | - | - | - |
| VEGFR2 | - | - | 90 nM (IC50) | - | - | 36.8 nM (IC50) | - |
| BCR-ABL | - | - | - | 0.37-2 nM (IC50) | 2300 nM (IC50) | - | - |
Data compiled from multiple sources. Assay conditions and types (e.g., cell-free, cell-based) may vary.
Signaling Pathways
MAX-40279 exerts its therapeutic effect by inhibiting the downstream signaling cascades of FLT3 and FGFR. The following diagrams illustrate these pathways and the point of inhibition by MAX-40279.
Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.
Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key kinase profiling assays are provided below.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., FLT3, FGFR)
-
Kinase-specific peptide substrate
-
MAX-40279 and comparator compounds
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., MAX-40279) in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the diluted compounds, the purified kinase, and the specific peptide substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
For LanthaScreen™ Assay: Add a solution containing a terbium-labeled antibody that binds to the phosphorylated substrate and EDTA to stop the reaction. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KinomeScan™ Profiling (General Workflow)
The KinomeScan™ platform provides a comprehensive assessment of a compound's selectivity across a large panel of kinases.
Caption: General workflow for the KinomeScan™ profiling assay.
Principle:
The assay is based on a competitive binding principle where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified by qPCR of a DNA tag attached to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger inhibition.
Conclusion
MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a preclinical profile that suggests potential efficacy in overcoming resistance in AML. While a comprehensive, head-to-head kinome-wide selectivity profile is not yet publicly available, the existing data indicates high potency against its intended targets. Further investigation into its broader kinase selectivity will be crucial in fully characterizing its therapeutic potential and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the activity of MAX-40279 and other kinase inhibitors.
References
A Comparative Analysis of Next-Generation FLT3 Inhibitors: Gilteritinib, Quizartinib, and Crenolanib
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for acute myeloid leukemia (AML) has been significantly advanced by the development of potent inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are among the most common genetic alterations in AML and are associated with a poor prognosis.[1] Next-generation FLT3 inhibitors have demonstrated improved potency and selectivity over their predecessors. This guide provides a comparative analysis of three prominent next-generation FLT3 inhibitors: gilteritinib (B612023), quizartinib, and crenolanib (B1684632), with a focus on their performance, supported by experimental data.
Performance Comparison of Next-Generation FLT3 Inhibitors
The efficacy of next-generation FLT3 inhibitors is determined by their potency against various FLT3 mutations, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, the latter often being a mechanism of resistance.[2][3] The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Target / Cell Line | Gilteritinib (IC50, nM) | Quizartinib (IC50, nM) | Crenolanib (IC50, nM) |
| FLT3 Variants | |||
| FLT3-WT | 5[1] | - | ~2[1] |
| FLT3-ITD | 0.7 - 1.8[1][4] | 0.40 - 0.89[1] | 1-3[1] |
| FLT3-D835Y | 1.6[1] | >1000[1] | 8.8[1] |
| FLT3-ITD-F691L | 22[1] | - | - |
| AML Cell Lines | |||
| MV4-11 (FLT3-ITD) | 0.92[1] | 0.31 - 0.56[1] | 8[1] |
| MOLM-13 (FLT3-ITD) | 2.9[1] | 0.38 - 0.89[1] | - |
| MOLM-14 (FLT3-ITD) | 7.87[1] | 0.67 - 0.73[1] | 7[1] |
Data compiled from multiple preclinical studies. Experimental conditions may vary between studies.
Mechanism of Action and Resistance Profiles
FLT3 inhibitors are broadly classified as Type I or Type II based on their binding mode to the kinase domain. This distinction is critical as it dictates their efficacy against different FLT3 mutations and their susceptibility to resistance mechanisms.
Gilteritinib and Crenolanib are Type I inhibitors, binding to the active "DFG-in" conformation of the kinase. This allows them to inhibit both FLT3-ITD and most FLT3-TKD mutations, including the common D835Y mutation that confers resistance to Type II inhibitors.[3][5] Resistance to gilteritinib and crenolanib can occur through the "gatekeeper" mutation F691L or via activation of alternative signaling pathways such as the RAS/MAPK pathway.[5][6]
Quizartinib is a highly potent Type II inhibitor that binds to the inactive "DFG-out" conformation of the kinase.[7] While very effective against FLT3-ITD, it is not active against FLT3-TKD mutations like D835Y, which is a common mechanism of acquired resistance to this drug.[5][8]
FLT3 Signaling and Inhibition
Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. Next-generation inhibitors block these pathways by targeting the aberrantly active FLT3 receptor.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are outlines of key experimental protocols used to evaluate the performance of FLT3 inhibitors.
Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
General Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, a reaction mixture is prepared containing recombinant FLT3 kinase, a kinase buffer, and a substrate peptide.
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., gilteritinib, quizartinib, or crenolanib) is added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified period.
-
Detection: The amount of remaining ATP or the amount of ADP produced is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To measure the effect of an inhibitor on the proliferation and viability of AML cells.
General Procedure:
-
Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a serial dilution of the FLT3 inhibitor or a vehicle control. The plates are incubated for 48-72 hours.
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the luminescence is recorded.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the inhibitor concentration.[2]
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To confirm the inhibition of FLT3 phosphorylation and downstream signaling pathways.
General Procedure:
-
Cell Treatment: AML cells are treated with the inhibitors for a specified time.
-
Protein Extraction: The cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total FLT3, as well as downstream signaling proteins like STAT5, AKT, and ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands indicates the amount of protein, and a decrease in the phosphorylated form of the target proteins in treated cells confirms inhibitor activity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Validating MAX-40279 On-Target Effects: A Comparative Guide to CRISPR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of MAX-40279, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] We will explore the utility of CRISPR-Cas9 technology as a precise genetic tool for target validation and compare it with established biochemical and biophysical methods. This guide aims to equip researchers with the knowledge to select the most appropriate experimental strategies for confirming the mechanism of action of dual-kinase inhibitors like MAX-40279.
Introduction to MAX-40279
MAX-40279 is an orally bioavailable small molecule that demonstrates inhibitory activity against both FLT3 and FGFR kinases, including various mutant forms.[1][2][3] These kinases are crucial components of signaling pathways that regulate cell proliferation and survival, and their dysregulation is implicated in various cancers, particularly acute myeloid leukemia (AML).[1][4] MAX-40279 has shown the ability to inhibit the phosphorylation of downstream targets and suppress processes like the endothelial-to-mesenchymal transition (EndMT).[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models without significant toxicity.[4] Validating that the observed anti-cancer effects of MAX-40279 are a direct result of its interaction with FLT3 and FGFR is a critical step in its development.
On-Target Validation Methodologies: A Comparison
A key aspect of drug development is to rigorously validate that a compound's therapeutic effects are mediated through its intended molecular targets. This on-target validation can be achieved through various experimental approaches, each with its own advantages and limitations. Here, we compare CRISPR-based genetic approaches with traditional biochemical and cellular methods for validating the on-target effects of MAX-40279.
| Methodology | Principle | Advantages | Limitations | Relevance to MAX-40279 |
| CRISPR-Cas9 Gene Knockout | Precisely removes the genetic sequence of the target proteins (FLT3 and/or FGFR), rendering the cells incapable of producing them. The response of these knockout cells to MAX-40279 is then compared to that of wild-type cells. | - High specificity for the target gene.[5]- Provides direct genetic evidence of target engagement.- Can distinguish between on-target and off-target effects. | - Can be time-consuming to generate stable knockout cell lines.- Potential for off-target gene editing by the CRISPR machinery.- Complete protein depletion may not be achieved in all cases. | Ideal for definitively demonstrating that the cytotoxic or anti-proliferative effects of MAX-40279 are dependent on the presence of FLT3 and FGFR. |
| Biochemical Kinase Assays | In vitro assays that directly measure the ability of MAX-40279 to inhibit the enzymatic activity of purified FLT3 and FGFR proteins.[6][7] | - Provides a direct measure of inhibitor potency (e.g., IC50).- High-throughput and suitable for initial screening.- Can be used to assess selectivity against a panel of other kinases. | - Lacks the complexity of the cellular environment.- Does not confirm target engagement within a living cell.- May not reflect the inhibitor's efficacy in a biological system. | Essential for determining the intrinsic inhibitory activity of MAX-40279 against its purified target kinases and for assessing its selectivity. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of target proteins (FLT3 and FGFR) upon ligand (MAX-40279) binding in intact cells or cell lysates.[3][8] | - Confirms direct binding of the drug to its target in a cellular context.[3][8]- Can be used to assess target engagement in vivo.- Does not require genetic modification of the cells. | - Requires specific antibodies for protein detection.- The magnitude of the thermal shift does not always correlate with inhibitor potency.- Can be technically challenging to optimize. | A powerful method to confirm that MAX-40279 directly binds to and stabilizes FLT3 and FGFR within the complex environment of a living cell. |
| Western Blotting of Phosphorylated Downstream Targets | Measures the phosphorylation status of proteins that are known to be downstream of FLT3 and FGFR signaling pathways. Inhibition of phosphorylation in the presence of MAX-40279 indicates on-target activity. | - Provides a functional readout of target inhibition in a cellular context.- Can be used to assess the dose-dependent effects of the inhibitor.- Relatively straightforward and widely used technique. | - Indirect measure of target engagement.- Signaling pathways can have crosstalk, leading to ambiguous results.- Requires specific antibodies for both total and phosphorylated proteins. | Useful for demonstrating the functional consequence of FLT3 and FGFR inhibition by MAX-40279 in relevant cancer cell lines. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of FLT3 and FGFR for MAX-40279 Validation
This protocol outlines the generation of FLT3 and FGFR knockout cell lines to validate the on-target effects of MAX-40279.
1. sgRNA Design and Cloning:
-
Design at least two single guide RNAs (sgRNAs) targeting the exons of FLT3 and FGFR genes using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).[9]
2. Lentivirus Production and Transduction:
-
Co-transfect the sgRNA-Cas9 plasmid with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Harvest the lentivirus-containing supernatant and transduce the target cancer cell line (e.g., a cell line known to express FLT3 and/or FGFR).
3. Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell cloning to isolate individual cell colonies.
4. Knockout Validation:
-
Expand the single-cell clones and extract genomic DNA.
-
Verify the presence of insertions or deletions (indels) at the target locus using methods like the T7 Endonuclease I assay or Sanger sequencing.
-
Confirm the absence of FLT3 and FGFR protein expression by Western blotting.
5. MAX-40279 Treatment and Phenotypic Analysis:
-
Treat the validated knockout and wild-type control cells with a dose range of MAX-40279.
-
Assess cell viability, proliferation, or apoptosis using appropriate assays (e.g., MTT assay, colony formation assay).
-
A significantly reduced sensitivity of the knockout cells to MAX-40279 compared to wild-type cells would confirm the on-target effect.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes the use of CETSA to confirm the direct binding of MAX-40279 to FLT3 and FGFR in cells.
1. Cell Treatment:
-
Culture a suitable cell line expressing FLT3 and FGFR.
-
Treat the cells with either MAX-40279 at a specific concentration or a vehicle control (e.g., DMSO).
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.[3]
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
4. Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble FLT3 and FGFR at each temperature point by Western blotting using specific antibodies.
5. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the MAX-40279-treated samples compared to the control indicates target engagement and stabilization.[8]
Visualizing the Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Caption: Workflow for CRISPR-based validation of MAX-40279.
Conclusion
Validating the on-target effects of a dual-kinase inhibitor like MAX-40279 requires a multi-faceted approach. CRISPR-Cas9 gene editing provides an unparalleled level of genetic precision to unequivocally link the drug's activity to its intended targets, FLT3 and FGFR. When combined with traditional biochemical and cellular assays such as in vitro kinase assays and CETSA, researchers can build a robust body of evidence to confirm the mechanism of action. This comprehensive validation is crucial for the continued development and potential clinical success of novel targeted therapies.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of MAX-40279 with Venetoclax in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic potential of combining MAX-40279, a dual FLT3 and FGFR inhibitor, with the BCL-2 inhibitor venetoclax (B612062) in preclinical models of acute myeloid leukemia (AML). While direct preclinical studies on this specific combination are not yet publicly available, this document synthesizes existing data on the individual agents and synergistic interactions observed with other FLT3 inhibitors and venetoclax to build a strong scientific rationale for their combined use.
Introduction to the Therapeutic Targets
MAX-40279: A Dual Inhibitor of FLT3 and FGFR
MAX-40279 is an orally bioavailable small molecule that potently inhibits both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active and drives the proliferation and survival of leukemic cells in a significant subset of AML patients.[1] FGFR signaling has been implicated as a resistance mechanism to FLT3 inhibitors.[2] By targeting both pathways, MAX-40279 is designed to overcome this resistance and provide a more durable response.[1]
Venetoclax: A Selective BCL-2 Inhibitor
Venetoclax is an orally bioavailable small molecule that selectively binds to and inhibits B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[3][4] Overexpression of BCL-2 in cancer cells allows them to evade programmed cell death (apoptosis). Venetoclax restores the apoptotic process by displacing pro-apoptotic proteins from BCL-2, leading to cancer cell death.[3][4] It has shown significant efficacy in AML, particularly in combination with hypomethylating agents.[5][6]
Proposed Synergy: Mechanistic Rationale
The combination of a potent FLT3 inhibitor with venetoclax is supported by a strong mechanistic rationale. Preclinical studies with other FLT3 inhibitors, such as quizartinib (B1680412) and gilteritinib (B612023), have demonstrated synergistic anti-leukemic activity when combined with venetoclax in FLT3-mutated AML models.[7][8][9][10] The proposed mechanism for this synergy is as follows:
-
FLT3 Inhibition Primes Cells for Apoptosis: Inhibition of the constitutively active FLT3 signaling pathway leads to the downregulation of several anti-apoptotic proteins, most notably MCL-1 and BCL-XL.[7]
-
Increased BCL-2 Dependence: The reduction in MCL-1 and BCL-XL levels shifts the cancer cells' survival dependency towards BCL-2.
-
Venetoclax-Mediated Apoptosis: With the cells now "primed" and highly dependent on BCL-2 for survival, the addition of venetoclax effectively inhibits the remaining anti-apoptotic defense, triggering robust apoptosis and leading to synergistic cell killing.[7]
Given that MAX-40279 is a potent FLT3 inhibitor, it is highly probable that it will exhibit a similar synergistic effect with venetoclax in preclinical models of FLT3-mutated AML.
Preclinical Data Overview
While specific data for the MAX-40279 and venetoclax combination is pending, the following tables summarize the expected outcomes based on preclinical studies of MAX-40279 as a single agent and the observed synergy with other FLT3 inhibitors and venetoclax.
Table 1: Single-Agent Activity of MAX-40279 in AML Models
| Parameter | Cell Line/Model | Key Findings | Reference |
| Enzyme Inhibition | FLT3-wt, FLT3-ITD, FLT3-D835Y, FGFR1, FGFR2, FGFR3 | Potent inhibition of both wild-type and mutant FLT3, as well as various FGFR subtypes. | [2] |
| In Vitro Cell Viability | MV4-11 (FLT3-ITD), KG-1 (FGFR fusion) | Significant reduction in the viability of AML cell lines with aberrant FLT3 or FGFR signaling. | [2] |
| In Vivo Tumor Growth Inhibition | MV4-11 and KG-1 Xenograft Models | Inhibition of tumor growth ranging from 58% to 106% without significant toxicity. | [2] |
| Pharmacokinetics | Sprague-Dawley Rats | Higher drug concentration in bone marrow compared to plasma, suggesting effective targeting of the primary site of leukemia. | [2] |
Table 2: Expected Synergistic Effects of MAX-40279 and Venetoclax Combination
| Assay | Expected Outcome | Rationale/Supporting Evidence |
| In Vitro Cell Viability | Combination Index (CI) < 1, indicating synergy. | Based on synergistic effects observed with quizartinib and gilteritinib in combination with venetoclax in FLT3-ITD+ AML cell lines.[7][8] |
| Apoptosis Induction | Significantly increased percentage of apoptotic cells (Annexin V positive) compared to single agents. | FLT3 inhibition is expected to prime cells for venetoclax-induced apoptosis.[7] |
| In Vivo Efficacy (Xenograft Models) | Enhanced tumor growth inhibition and prolonged survival compared to either agent alone. | In vivo studies with quizartinib and venetoclax showed greater anti-tumor efficacy and prolonged survival.[7] |
| Mechanism of Action | Downregulation of MCL-1 and BCL-XL protein levels upon treatment with MAX-40279. | FLT3 inhibition has been shown to decrease the expression of these key anti-apoptotic proteins.[7] |
Experimental Protocols
To formally assess the synergy between MAX-40279 and venetoclax, the following experimental protocols are recommended:
In Vitro Synergy Assessment
-
Cell Lines: Utilize human AML cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) and FLT3-wild type lines as controls.
-
Cell Viability Assay:
-
Plate cells in 96-well plates and treat with a dose matrix of MAX-40279 and venetoclax for 48-72 hours.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Apoptosis Assay:
-
Treat cells with MAX-40279, venetoclax, or the combination for 24-48 hours.
-
Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Analyze the percentage of apoptotic cells by flow cytometry.
-
-
Western Blot Analysis:
-
Treat cells with MAX-40279 for various time points.
-
Prepare cell lysates and perform Western blotting to assess the protein levels of p-FLT3, total FLT3, MCL-1, BCL-XL, and BCL-2.
-
In Vivo Synergy Assessment
-
Animal Model: Use immunodeficient mice (e.g., NSG) engrafted with a FLT3-ITD+ AML cell line (e.g., MV4-11) or patient-derived xenografts (PDXs).
-
Treatment Groups:
-
Vehicle control
-
MAX-40279 alone
-
Venetoclax alone
-
MAX-40279 + Venetoclax
-
-
Efficacy Endpoints:
-
Monitor tumor volume (for subcutaneous xenografts) or leukemic burden in peripheral blood and bone marrow (for systemic models).
-
Record animal survival.
-
-
Pharmacodynamic Analysis:
-
Collect tumor or bone marrow samples at specified time points after treatment.
-
Perform Western blotting or immunohistochemistry to assess target engagement (e.g., p-FLT3 inhibition) and downstream effects on apoptotic pathways.
-
Visualizing the Pathways and Workflow
Signaling Pathway of MAX-40279 and Venetoclax Synergy
Caption: Proposed mechanism of synergy between MAX-40279 and venetoclax.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing MAX-40279 and venetoclax synergy.
Conclusion and Future Directions
The combination of MAX-40279 and venetoclax represents a highly promising therapeutic strategy for AML, particularly for patients with FLT3 mutations. The strong mechanistic rationale, supported by preclinical data from similar drug combinations, warrants dedicated preclinical investigation. The experimental workflows outlined in this guide provide a clear path for formally evaluating the synergistic potential of this combination. Successful preclinical validation would provide a solid foundation for advancing this combination to clinical trials, with the ultimate goal of improving outcomes for patients with this challenging disease.
References
- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
Navigating the Safety Landscape of FLT3 Inhibitors: A Comparative Analysis
For Immediate Release
Shanghai, China – December 10, 2025 – As the landscape of targeted therapies for Acute Myeloid Leukemia (AML) continues to evolve, a critical evaluation of the safety profiles of emerging and established FMS-like Tyrosine Kinase 3 (FLT3) inhibitors is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the safety profile of the investigational agent MAX-40279 against other prominent FLT3 inhibitors, supported by available clinical and preclinical data.
MAX-40279, a novel dual inhibitor of FLT3 and Fibroblast Growth Factor Receptor (FGFR), is currently under investigation in a Phase I clinical trial to determine its safety, tolerability, and maximum tolerated dose in patients with AML and advanced solid tumors.[1][2] While specific adverse event data from the ongoing clinical trial (NCT03412292) are not yet publicly available, preclinical studies have indicated that MAX-40279 was well-tolerated in animal models, showing inhibition of AML xenograft tumor growth without significant loss of body weight.[3] The dual-targeting mechanism of MAX-40279 suggests a potential for a distinct safety profile that may differ from agents that solely target FLT3.
Comparative Safety Overview of FLT3 Inhibitors
To provide a context for the potential safety profile of MAX-40279, this guide summarizes the known adverse events associated with other FLT3 inhibitors, including gilteritinib, quizartinib, sorafenib (B1663141), midostaurin, and crenolanib. These agents, while effective in targeting FLT3 mutations, are associated with a range of on-target and off-target toxicities.
Common adverse events across the class of FLT3 inhibitors include myelosuppression (neutropenia, anemia, thrombocytopenia), gastrointestinal issues (nausea, diarrhea, vomiting), and constitutional symptoms (fatigue, headache).[3][4] More serious, and in some cases life-threatening, adverse events have also been reported, such as differentiation syndrome, cardiac toxicity (particularly QTc interval prolongation), and infections.[1][3][5][6]
The following table provides a summary of common and serious adverse events associated with several FLT3 inhibitors based on published clinical trial data.
| Drug Class | Drug Name | Common Adverse Events (≥20%) | Serious Adverse Events |
| First-Generation FLT3 Inhibitors | Midostaurin | Nausea, vomiting, diarrhea, febrile neutropenia, mucositis, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, upper respiratory tract infections.[7][8] | Febrile neutropenia, device-related infection, mucositis (Grade 3/4).[8] Cardiac failure, ischemia, pulmonary toxicity (interstitial lung disease, pneumonitis).[7][9] |
| Sorafenib | Diarrhea, hand-foot skin reaction, hypertension, fatigue, elevated bilirubin, thrombocytopenia, elevated AST, rash, anorexia, alopecia.[2] | Severe skin reactions (Stevens-Johnson syndrome, toxic epidermal necrolysis), heart failure, myocardial infarction, QT prolongation, hepatitis.[10][11] | |
| Second-Generation FLT3 Inhibitors | Gilteritinib | Elevated AST/ALT, anemia, febrile neutropenia, thrombocytopenia, diarrhea.[12] | Differentiation syndrome, posterior reversible encephalopathy syndrome (PRES), prolonged QT interval, pancreatitis, cardiac failure.[5][12][13] |
| Quizartinib | Nausea, anemia, fatigue, vomiting, diarrhea, febrile neutropenia.[7] | QT interval prolongation, torsades de pointes, ventricular fibrillation, cardiac arrest, sudden death.[6][14] | |
| Crenolanib | Nausea, vomiting, transaminitis, fluid retention.[15] | Febrile neutropenia, diarrhea (Grade ≥3).[16] Sepsis, respiratory failure (in combination with intensive chemotherapy).[16] | |
| Investigational Dual FLT3/FGFR Inhibitor | MAX-40279 | Data not yet available from clinical trials. | Data not yet available from clinical trials. |
Experimental Protocols for Safety Assessment
The safety data for the compared FLT3 inhibitors were primarily derived from Phase I, II, and III clinical trials. The general methodology for assessing safety in these trials involves:
-
Patient Population: Patients with relapsed/refractory or newly diagnosed AML, often with documented FLT3 mutations.
-
Dose Escalation and Expansion: Phase I trials typically employ a dose-escalation design (e.g., 3+3) to determine the maximum tolerated dose (MTD). Once the MTD is established, dose-expansion cohorts may be enrolled to further evaluate safety and preliminary efficacy.
-
Adverse Event Monitoring and Grading: Adverse events (AEs) are systematically collected, monitored, and graded according to standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This allows for consistent reporting and comparison of toxicity across different studies and drugs.
-
Safety Assessments: Regular monitoring includes physical examinations, vital signs, electrocardiograms (ECGs) for cardiac monitoring (especially QTc interval), and comprehensive laboratory tests (hematology, clinical chemistry).
The ongoing Phase I trial for MAX-40279 follows a similar dose-escalation design to establish its safety and tolerability in patients with AML.[17]
Visualizing the FLT3 Inhibitor Safety Landscape
The following diagram illustrates the common and serious adverse events associated with the class of FLT3 inhibitors.
Caption: Common and serious adverse events associated with FLT3 inhibitors.
Future Outlook
The development of novel FLT3 inhibitors like MAX-40279 holds promise for improving outcomes in patients with FLT3-mutated AML. As clinical data from the Phase I trial of MAX-40279 becomes available, a more direct comparison of its safety profile with existing agents will be possible. The dual inhibition of FLT3 and FGFR may offer a unique efficacy and safety profile, potentially addressing some of the resistance mechanisms and toxicities associated with current FLT3 inhibitors. Continuous monitoring and reporting of safety data from ongoing and future clinical trials are crucial for optimizing the use of these targeted therapies in the clinic.
References
- 1. droracle.ai [droracle.ai]
- 2. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Important Safety Information for XOSPATA® (gilteritinib) [xospatahcp.com]
- 6. Quizartinib: Leukemia Uses, Side Effects, Dosage [medicinenet.com]
- 7. tandfonline.com [tandfonline.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. Sorafenib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. drugs.com [drugs.com]
- 12. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. XOSPATA® (gilteritinib) Safety & Adverse Reactions [xospatahcp.com]
- 14. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Crenolanib and Intensive Chemotherapy in Newly Diagnosed FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 17. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
Evaluating MAX-40279: A Novel Kinase Inhibitor for Gilteritinib-Refractory Acute Myeloid Leukemia
For Immediate Release
Scientists and drug development professionals are closely monitoring the preclinical data for MAX-40279, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). This investigational agent shows promise in addressing the significant clinical challenge of resistance to gilteritinib (B612023), a standard-of-care treatment for relapsed or refractory (R/R) FLT3-mutated Acute Myeloid Leukemia (AML). This guide provides a comparative overview of MAX-40279 and existing therapies, supported by available experimental data, to evaluate its potential efficacy in patients who have developed resistance to gilteritinib.
The Challenge of Gilteritinib Resistance in FLT3-Mutated AML
Gilteritinib, a potent and selective FLT3 inhibitor, has significantly improved outcomes for patients with FLT3-mutated R/R AML.[1][2] However, a substantial number of patients eventually develop resistance to gilteritinib, leading to disease progression.[3][4] This resistance is often driven by the acquisition of secondary mutations in the FLT3 gene, such as the gatekeeper mutation F691L and the N701K mutation, or through the activation of alternative signaling pathways, most commonly involving mutations in the NRAS gene.[3][4][5] The emergence of these resistance mechanisms underscores the urgent need for novel therapeutic strategies.
MAX-40279: A Dual FLT3/FGFR Inhibitor with a Novel Mechanism of Action
MAX-40279 is an orally bioavailable small molecule that dually targets both FLT3 and FGFR.[6][7][8] This dual inhibition is a rational strategy to overcome resistance, as the activation of the FGFR pathway has been identified as a potential escape mechanism for FLT3 inhibitors.[9] By simultaneously blocking both pathways, MAX-40279 aims to provide a more durable response and overcome resistance. Preclinical studies have shown that MAX-40279 has a higher concentration in the bone marrow compared to plasma, which is advantageous for targeting leukemia cells.[9]
Preclinical Efficacy of MAX-40279
While direct head-to-head clinical data against gilteritinib in a refractory setting is not yet available, preclinical findings suggest MAX-40279's potential.
In Vitro Activity
MAX-40279 has demonstrated potent inhibitory activity against wild-type FLT3, FLT3-ITD, and the FLT3-D835Y mutation, which is known to confer resistance to some FLT3 inhibitors.[9]
Table 1: Comparison of In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| Gilteritinib | FLT3-ITD | <1 | [Preclinical data] |
| Gilteritinib | FLT3-D835Y | <1 | [Preclinical data] |
| Gilteritinib | FLT3-F691L | Higher IC50 | [Preclinical data] |
| Gilteritinib | FLT3-N701K | >10,000 | [4] |
| MAX-40279 | FLT3-ITD | Data not yet publicly available | |
| MAX-40279 | FLT3-D835Y | Data suggests efficacy | [9] |
| MAX-40279 | FLT3-F691L | Data not yet publicly available | |
| MAX-40279 | FLT3-N701K | Data not yet publicly available |
Note: Specific IC50 values for MAX-40279 against various FLT3 mutations are not yet publicly available in peer-reviewed publications. The table reflects currently accessible information.
In Vivo Xenograft Models
In preclinical xenograft models using the FLT3-ITD positive cell line MV4-11, MAX-40279 demonstrated significant tumor growth inhibition.[9]
Table 2: In Vivo Efficacy in AML Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) | Body Weight Loss | Reference |
| MV4-11 (FLT3-ITD) | MAX-40279 | 58-106 | Not significant | [9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by gilteritinib and MAX-40279, as well as the mechanisms of resistance to gilteritinib.
Caption: FLT3 signaling and inhibitor action.
Caption: Gilteritinib resistance mechanisms.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of MAX-40279 are not yet fully available in peer-reviewed literature. However, based on the available abstract, the following methodologies were employed:
-
Enzyme Assays: The inhibitory activity of MAX-40279 was assessed against purified FLT3-wt, FLT3-ITD, and FLT3-D835Y kinases, as well as FGFR subtypes.
-
Cellular Assays: The effect of MAX-40279 on the proliferation and viability of AML cell lines was likely evaluated using standard methods such as MTT or CellTiter-Glo assays.
-
Signal Transduction Assays: Western blotting was likely used to determine the effect of MAX-40279 on the phosphorylation of FLT3 and downstream signaling proteins like STAT5, ERK, and AKT in treated AML cells.
-
Xenograft Models: The in vivo efficacy of MAX-40279 was evaluated in immunodeficient mice bearing tumors from human AML cell lines (e.g., MV4-11 for FLT3-ITD and KG-1 for FGFR). Tumor growth and animal body weight were monitored over time.[9]
Alternative Treatment Options for Gilteritinib-Refractory AML
For patients who become refractory to gilteritinib, several other therapeutic avenues are being explored, although no single standard of care has been established.
Table 3: Alternative and Investigational Therapies for Gilteritinib-Refractory FLT3-Mutated AML
| Therapy Class | Examples | Mechanism of Action | Status |
| Other FLT3 Inhibitors | Quizartinib (B1680412), Crenolanib | Different binding modes or activity against specific mutations | Approved/Investigational |
| BCL-2 Inhibitors | Venetoclax | Promotes apoptosis | Approved (often in combination) |
| IDH1/2 Inhibitors | Ivosidenib, Enasidenib | For patients with co-occurring IDH mutations | Approved |
| Chemotherapy | Various regimens | Cytotoxic agents | Standard of Care |
| Allogeneic Stem Cell Transplant | --- | Curative intent | Standard of Care |
| Investigational Agents | Menin inhibitors, other kinase inhibitors | Novel mechanisms of action | Clinical Trials |
Conclusion and Future Directions
MAX-40279, with its dual FLT3 and FGFR inhibitory activity, represents a promising strategy to overcome known mechanisms of resistance to gilteritinib. The available preclinical data are encouraging, demonstrating its potential to inhibit resistant FLT3 mutations and show in vivo efficacy. However, more comprehensive data, particularly on its activity against gilteritinib-specific resistance mutations (F691L, N701K) and in the context of NRAS mutations, are eagerly awaited from the ongoing Phase 1 clinical trial (NCT03412292) and subsequent publications. These forthcoming results will be crucial in defining the future role of MAX-40279 in the treatment landscape of FLT3-mutated AML, especially for the growing population of patients with gilteritinib-refractory disease.
References
- 1. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical efficacy of MEK inhibition in Nras-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 7. Oncogenic NRAS rapidly and efficiently induces CMML- and AML-like diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MAX-40279 Hemiadipate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of MAX-40279 hemiadipate, a potent dual FLT3/FGFR inhibitor used in preclinical research. Adherence to these procedures is mandatory to ensure personnel safety, environmental protection, and regulatory compliance. This compound is currently under investigation for various cancers, including acute myeloid leukemia and solid tumors.[1] As with many investigational compounds, a comprehensive safety profile is still being established; therefore, cautious handling and disposal are paramount.
Hazard Assessment and Waste Identification
Prior to disposal, a thorough hazard assessment must be conducted. This compound, as a multi-target tyrosine kinase inhibitor, falls under the category of potent pharmaceutical compounds that require specialized handling.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known toxicities of FLT3 and FGFR inhibitors should inform handling and disposal protocols.[2][3][4][5][6]
Key Hazard Considerations:
-
Cytotoxicity: As an anti-cancer agent, it should be assumed to be cytotoxic.
-
Organ Toxicity: Similar inhibitors are associated with cardiac, liver, and gastrointestinal toxicities.[2][7][8][9]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[10][11]
All materials contaminated with this compound are to be classified as hazardous pharmaceutical waste. This includes, but is not limited to:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE).
-
Glassware, plasticware, and other laboratory consumables.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE:
| PPE Component | Specification |
| Gloves | Double-gloving with nitrile gloves |
| Eye Protection | Chemical splash goggles or safety glasses |
| Lab Coat | Dedicated, disposable, or professionally laundered |
| Respiratory | Required if handling powder outside of a fume hood |
Segregation and Collection of Waste
Proper segregation of waste is critical to prevent accidental exposure and to ensure compliant disposal.
Step-by-Step Waste Segregation Protocol:
-
Designate a Waste Accumulation Area: Establish a specific, clearly labeled area within the laboratory for the collection of this compound waste.
-
Use Designated Waste Containers:
-
Solid Waste: (e.g., contaminated gloves, weigh boats, pipette tips) - Collect in a clearly labeled, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: (e.g., unused solutions, solvent rinses) - Collect in a dedicated, sealed, and shatter-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: (e.g., contaminated needles, scalpels) - Dispose of immediately in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the date of accumulation.
Disposal Procedures
The disposal of investigational pharmaceutical waste is regulated and must be handled by a licensed hazardous waste contractor.[12][13]
Disposal Workflow:
Key Steps:
-
Contact Environmental Health and Safety (EHS): Once waste containers are ready for disposal, contact your institution's EHS office to arrange for a pickup. Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.
-
Documentation: Ensure all necessary waste disposal forms and manifests are completed as required by your institution and local regulations.
-
Incineration: The recommended final disposal method for this type of pharmaceutical waste is high-temperature incineration by a licensed facility.[10][12] This process ensures the complete destruction of the active pharmaceutical ingredient.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full PPE as outlined in Section 2.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with absorbent pads or granules to avoid raising dust.
-
Liquid Spills: Absorb the spill with chemically inert absorbent material.
-
-
Clean the Area:
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill surface with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with 70% ethanol (B145695) or as recommended by your EHS office.
-
-
Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, documenting the details of the incident.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their responsibility to protect public health and the environment.
References
- 1. MAX 40279 - AdisInsight [adisinsight.springer.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety of FLT3 inhibitors in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials [frontiersin.org]
- 10. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. trumedwaste.com [trumedwaste.com]
Navigating the Safe Handling of MAX-40279 Hemiadipate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds like MAX-40279 hemiadipate, a potent dual inhibitor of FLT3 and FGFR kinases, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and maintain environmental compliance.
Treating any novel or uncharacterized compound as hazardous is a critical first step in laboratory safety.[1][2] In the absence of a specific Safety Data Sheet (SDS), all waste containing such compounds should be managed as hazardous chemical waste.[2] This principle is central to the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This should be supplemented based on the specific tasks being performed.
Recommended PPE for Handling this compound
| Task | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.- Safety goggles or a face shield if there is a splash hazard.[2]- A properly fitted respirator (e.g., N95) to prevent inhalation of fine particles.[4]- Disposable lab coat. |
| In Vitro and In Vivo Experiments | - Chemical-resistant gloves.[1]- Safety glasses with side shields.[2]- Lab coat. |
| Waste Disposal | - Heavy-duty, chemical-resistant gloves.- Safety goggles.[1]- Disposable lab coat or gown. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely at every stage of its lifecycle in the laboratory.
Step 1: Compound Receipt and Storage
Upon receipt, inspect the container for any damage. This compound should be stored in a tightly sealed container in a freezer, as recommended for many kinase inhibitors to maintain stability.[1] The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Step 2: Risk Assessment
Before any handling, a thorough risk assessment must be conducted.[5][6] This involves evaluating the potential physical, chemical, and toxicological properties of the substance to identify hazards such as flammability, reactivity, and toxicity.[5]
Step 3: Handling and Experimental Work
All handling of solid this compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1] Avoid direct contact with skin, eyes, and clothing.[1] After handling, thoroughly wash hands and any exposed skin.
Step 4: Spill Management
In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For a liquid spill, use an absorbent material to contain it. For a solid spill, carefully cover it with a damp cloth or paper towel to avoid creating dust. All cleanup materials must be collected and disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental Safety
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination.
Waste Segregation and Collection
All waste contaminated with this compound must be segregated at the point of generation.[2][7]
-
Solid Waste: This includes unused compound, contaminated PPE (gloves, lab coats), and lab supplies (pipette tips, vials).[7] Collect this waste in a designated, leak-proof hazardous waste container.[7]
-
Liquid Waste: All solutions containing this compound, including stock solutions and experimental buffers, must be collected in a sealed, properly labeled, and leak-proof hazardous waste container.[2]
Labeling and Storage of Waste
Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1][7] Store these containers in a designated satellite accumulation area within the laboratory.[7]
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] The primary method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste contractor.[8] Never dispose of this compound or its containers in the regular trash or down the drain.[8]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram illustrates the key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
